Hsd17B13-IN-32
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H15Cl2N5O3 |
|---|---|
Peso molecular |
480.3 g/mol |
Nombre IUPAC |
3,5-dichloro-4-hydroxy-N-[3-(2H-indazol-3-ylmethyl)-4-oxoquinazolin-5-yl]benzamide |
InChI |
InChI=1S/C23H15Cl2N5O3/c24-14-8-12(9-15(25)21(14)31)22(32)27-18-7-3-6-17-20(18)23(33)30(11-26-17)10-19-13-4-1-2-5-16(13)28-29-19/h1-9,11,31H,10H2,(H,27,32)(H,28,29) |
Clave InChI |
XCYYXVGZPKYARW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NN=C2C=C1)CN3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl |
Origen del producto |
United States |
Foundational & Exploratory
Hsd17B13-IN-32: A Deep Dive into the Mechanism of Action for a Promising MASH Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic dysfunction-associated steatohepatitis (MASH) presents a significant challenge in chronic liver disease, lacking effective therapeutic options. The enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling, genetically validated therapeutic target. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to MASH.[1][2][3][4] Hsd17B13-IN-32 is a novel, highly potent, and selective small molecule inhibitor of HSD17B13, demonstrating significant promise in preclinical MASH models.[1][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the key pathways involved.
This compound: A Potent and Selective Inhibitor
This compound (also referred to as compound 32 in initial discovery literature) is a potent and selective inhibitor of the HSD17B13 enzyme.[1][5] In vitro enzymatic assays have demonstrated its high affinity and inhibitory capacity.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 | Reference |
| This compound | HSD17B13 | 2.5 nM | [1][5] |
IC50: Half-maximal inhibitory concentration.
Preclinical development has also highlighted its favorable liver-targeting properties and improved microsomal stability and pharmacokinetic profile when compared to other research inhibitors like BI-3231.[1][5][6][7][8][9]
Core Mechanism of Action in MASH
The therapeutic effect of this compound in MASH is believed to be driven by its intervention in key pathological processes of the disease: lipotoxicity, inflammation, and fibrosis. The current understanding points to two primary mechanisms through which HSD17B13 inhibition exerts its hepatoprotective effects.
Regulation of Hepatic Lipid Metabolism via the SREBP-1c/FAS Pathway
A primary mechanism identified for this compound is the modulation of hepatic lipid homeostasis through the inhibition of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FAS) pathway.[1][5] HSD17B13 is understood to promote the accumulation of lipids in the liver. By inhibiting HSD17B13, this compound is proposed to downregulate the expression and activity of SREBP-1c, a master transcriptional regulator of lipogenesis. This, in turn, reduces the expression of its downstream target, FAS, a key enzyme in fatty acid synthesis. The net effect is a decrease in de novo lipogenesis, leading to a reduction in hepatic steatosis.
Attenuation of Inflammation via Modulation of Phospholipid Metabolism and Leukocyte Adhesion
Recent studies have uncovered a novel inflammatory mechanism mediated by HSD17B13. In MASH, HSD17B13 forms a liquid-liquid phase separation (LLPS) around lipid droplets. This state enhances its enzymatic activity, leading to an increase in the biosynthesis of platelet-activating factor (PAF). PAF, a potent pro-inflammatory mediator, subsequently promotes fibrinogen synthesis and leukocyte adhesion, which are critical steps in initiating and perpetuating hepatic inflammation. By inhibiting HSD17B13, this compound is expected to disrupt the LLPS formation, thereby reducing PAF production and mitigating the downstream inflammatory cascade.
Furthermore, studies involving HSD17B13 knockdown have shown alterations in phospholipid metabolism, specifically an increase in phosphatidylcholines containing polyunsaturated fatty acids.[1][2][3][4] This suggests a role for HSD17B13 in hepatic phospholipid remodeling, which can influence membrane integrity and inflammatory signaling.
Preclinical Efficacy in MASH Models
While specific quantitative in vivo data for this compound remains limited to reports of "robust in vivo anti-MASH activity" in multiple mouse models,[1][5] studies on HSD17B13 knockdown provide a strong surrogate for the anticipated effects of a potent inhibitor.
Table 2: Effects of HSD17B13 Knockdown in a High-Fat Diet (HFD)-Induced MASH Mouse Model
| Parameter | Outcome | Quantitative Change | Reference |
| Steatosis | |||
| Liver Triglycerides | Reduction | 45% decrease | [2] |
| Hepatic Lipid Droplets | Reduction | Substantial decrease in number and size | [2] |
| Liver Injury | |||
| Serum ALT | Reduction | Significant decrease | [4] |
| Serum FGF21 | Reduction | Significant decrease | [4] |
| Fibrosis Markers | |||
| Timp2 Expression | Reduction | Significant decrease | [1][4] |
| Col1a1, Col4a1, Timp1, Tgf-β | Trended Reduction | Not statistically significant | [1] |
ALT: Alanine Aminotransferase; FGF21: Fibroblast Growth Factor 21; Timp: Tissue inhibitor of metalloproteinases; Col: Collagen; Tgf-β: Transforming growth factor-beta.
These data strongly suggest that potent inhibition of HSD17B13 by agents like this compound can lead to clinically meaningful improvements in steatosis, inflammation, and fibrosis.
Experimental Protocols
The following are generalized protocols for common MASH models used in the evaluation of HSD17B13 inhibitors.
High-Fat Diet (HFD)-Induced MASH Model
This model recapitulates the obesity and steatosis aspects of MASH.
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: Fed a high-fat diet (e.g., 60% kcal from fat) for 16-24 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Compound Administration: this compound or vehicle control administered via oral gavage daily for the final 4-8 weeks of the study.
-
Endpoints:
-
Metabolic: Body weight, food intake, glucose tolerance tests.
-
Biochemical: Serum ALT, AST, triglycerides, and cholesterol levels.
-
Histological: Liver sections stained with H&E for steatosis and NAFLD Activity Score (NAS) assessment. Sirius Red staining for fibrosis quantification.
-
Molecular: qPCR or Western blot for markers of lipogenesis (Srebp-1c, Fas), inflammation (Tnf-α, Il-6), and fibrosis (Col1a1, Timp1).
-
Lipidomics: Analysis of hepatic lipid species.
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Model
This is a more aggressive model that induces robust fibrosis.
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: Fed a CDAA-HFD for 6-12 weeks. This diet is known to induce severe steatohepatitis and progressive fibrosis.[10]
-
Compound Administration: Interventional treatment with this compound or vehicle administered orally, typically starting after the establishment of MASH pathology (e.g., after 6 weeks of diet).
-
Endpoints:
-
Biochemical: Serum ALT and AST.
-
Histological: H&E and Sirius Red staining for NAS and fibrosis staging. Immunohistochemistry for inflammatory markers (e.g., F4/80 for macrophages).
-
Fibrosis Quantification: Liver hydroxyproline content measurement.
-
Conclusion and Future Directions
This compound is a promising therapeutic candidate for MASH, with a strong mechanistic rationale supported by the genetic validation of HSD17B13 as a target. Its potent and selective inhibition of HSD17B13 is expected to ameliorate MASH pathology by reducing hepatic lipogenesis and mitigating pro-inflammatory pathways. The preclinical data from HSD17B13 knockdown studies provide compelling evidence for the potential efficacy of this therapeutic strategy. Further studies with this compound are anticipated to provide detailed quantitative evidence of its benefits in reducing steatosis, inflammation, and fibrosis, paving the way for clinical evaluation in MASH patients.
References
- 1. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gubra.dk [gubra.dk]
Hsd17B13-IN-32 and Hepatic Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver pathologies. This lipid droplet-associated enzyme, primarily expressed in hepatocytes, is implicated in the progression of liver disease. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH) and fibrosis. This has spurred the development of small molecule inhibitors targeting Hsd17B13. This technical guide provides a comprehensive overview of the role of Hsd17B13 in hepatic lipid metabolism and the therapeutic potential of its inhibition, with a focus on inhibitors like Hsd17B13-IN-32 and the well-characterized probe BI-3231. We detail the effects of Hsd17B13 inhibition on lipid accumulation, mitochondrial function, and the broader lipidome, supported by quantitative data. Furthermore, this guide provides detailed protocols for key in vitro and in vivo experimental models used to investigate the function of Hsd17B13 and the efficacy of its inhibitors.
The Role of Hsd17B13 in Hepatic Lipid Metabolism
Hsd17B13 is a member of the 17-beta hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] Unlike other members of its family, Hsd17B13 is predominantly expressed in the liver and is specifically localized to the surface of lipid droplets within hepatocytes.[2] Its expression is upregulated in patients with NAFLD, suggesting a role in the pathogenesis of the disease.[3]
The precise enzymatic function of Hsd17B13 is still under investigation, with studies suggesting it possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[4] This function may link it to retinoid metabolism, which is known to be dysregulated in liver disease.
Overexpression of Hsd17B13 in cellular and animal models leads to increased lipid droplet size and number, promoting hepatic steatosis.[5] Conversely, loss-of-function mutations in HSD17B13 are protective against the progression of NAFLD to more severe forms like NASH and cirrhosis.[6] This protective effect appears to be independent of changes in overall liver fat content, suggesting that Hsd17B13 may influence the lipotoxic environment and inflammatory signaling rather than simply lipid storage.[7]
This compound and Other Small Molecule Inhibitors
The strong genetic validation of Hsd17B13 as a therapeutic target has led to the development of small molecule inhibitors. While specific data on "this compound" is not extensively available in the public domain, the well-characterized chemical probe BI-3231 serves as a valuable tool to understand the pharmacological effects of Hsd17B13 inhibition.[8] BI-3231 is a potent and selective inhibitor of both human and murine Hsd17B13.[8]
In Vitro Efficacy of Hsd17B13 Inhibition
Studies using BI-3231 have demonstrated its ability to mitigate the lipotoxic effects of fatty acids in hepatocytes.[9] In models of hepatocellular lipotoxicity induced by palmitic acid, BI-3231 treatment leads to a significant reduction in triglyceride accumulation within lipid droplets.[2][9]
Table 1: In Vitro Activity of Hsd17B13 Inhibitor BI-3231
| Parameter | Species | IC50 (nM) | Reference |
| Hsd17B13 Inhibition | Human | 1 | [8] |
| Hsd17B13 Inhibition | Mouse | 13 | [8] |
| Cellular Hsd17B13 Inhibition (HEK cells) | Human | 11 ± 5 | [5] |
Beyond reducing lipid storage, inhibition of Hsd17B13 with BI-3231 has been shown to improve mitochondrial respiratory function without affecting β-oxidation.[2][9] This suggests that Hsd17B13 may play a role in regulating mitochondrial health in the context of lipid overload.
Effects of Hsd17B13 Knockdown on Hepatic Lipid Profile
In vivo studies using shRNA-mediated knockdown of Hsd17B13 in mouse models of NAFLD have provided further insights into its role in lipid metabolism. These studies have shown that reducing Hsd17B13 expression can ameliorate hepatic steatosis and markers of liver injury.[10][11]
Lipidomic analyses of livers from Hsd17B13 knockdown mice have revealed significant changes in the composition of various lipid species. A notable finding is a decrease in diacylglycerols (DAGs) and an increase in phosphatidylcholines (PCs), particularly those containing polyunsaturated fatty acids (PUFAs).[10][11]
Table 2: Effects of Hsd17B13 Knockdown on Hepatic Lipids in High-Fat Diet-Fed Mice
| Lipid Class | Change upon Hsd17B13 Knockdown | Key Lipid Species Affected | Reference |
| Triacylglycerols (TG) | Decreased | Total TG content | [2] |
| Diacylglycerols (DAG) | Decreased | e.g., DAG 34:3 | [10] |
| Phosphatidylcholines (PC) | Increased | Total PC content, e.g., PC 34:3, PC 42:10 | [2][10] |
| Free Fatty Acids (FA) | Increased | Total FA content | [2] |
Signaling Pathways and Experimental Workflows
The mechanism by which Hsd17B13 influences hepatic lipid metabolism is multifaceted. It appears to interact with key regulatory pathways involved in lipogenesis, inflammation, and phospholipid metabolism.
Hsd17B13 Signaling Pathway
Caption: Proposed signaling pathway of Hsd17B13 in hepatic lipid metabolism.
Experimental Workflow: In Vitro Hsd17B13 Inhibition
Caption: Workflow for in vitro evaluation of Hsd17B13 inhibitors.
Experimental Workflow: In Vivo Hsd17B13 Knockdown
Caption: Workflow for in vivo evaluation of Hsd17B13 knockdown.
Detailed Experimental Protocols
In Vitro Model of Hepatocellular Lipotoxicity
This protocol describes the induction of lipid accumulation in hepatocytes to mimic steatosis in vitro.
-
Cell Seeding: Seed HepG2 cells or primary hepatocytes in appropriate culture plates at a density that allows for confluence after the desired treatment period.
-
Fatty Acid Preparation: Prepare a stock solution of palmitic acid complexed to bovine serum albumin (BSA). Briefly, dissolve palmitic acid in ethanol and then add to a warm BSA solution in culture medium with vigorous vortexing.
-
Induction of Lipotoxicity: The following day, replace the culture medium with fresh medium containing the desired concentration of the palmitic acid-BSA complex. A typical concentration range is 0.25-0.5 mM.
-
Inhibitor Treatment: Co-incubate the cells with the Hsd17B13 inhibitor (e.g., BI-3231) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Endpoint Analysis: Proceed with downstream assays such as Oil Red O staining, triglyceride quantification, or Seahorse analysis.
Oil Red O Staining of Lipid Droplets
This protocol is for the visualization and quantification of neutral lipid accumulation in cultured cells.[1][12][13]
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then incubate with 60% isopropanol for 5 minutes.
-
Staining: Remove the isopropanol and add the Oil Red O working solution (filtered 0.3% Oil Red O in 60% isopropanol). Incubate for 15-20 minutes at room temperature.
-
Washing: Wash the cells extensively with distilled water to remove excess stain.
-
Counterstaining (Optional): Stain the nuclei with hematoxylin for 30-60 seconds, followed by washing with water.
-
Imaging: Visualize the lipid droplets (stained red) and nuclei (stained blue) using a light microscope.
-
Quantification: To quantify lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm.
Seahorse XF Cell Mito Stress Test
This assay measures mitochondrial respiration by monitoring oxygen consumption rates (OCR).
-
Cell Seeding: Seed hepatocytes in a Seahorse XF culture plate at a predetermined optimal density.
-
Inhibitor Treatment: Treat the cells with the Hsd17B13 inhibitor as described in the lipotoxicity model.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and perform the Mito Stress Test protocol. This involves sequential injections of the mitochondrial inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration and analyze the different parameters of mitochondrial function.
AAV-shRNA Mediated Knockdown of Hsd17B13 in Mice
This protocol describes the in vivo silencing of Hsd17B13 in the liver of mice.
-
AAV Vector Production: Produce high-titer adeno-associated virus serotype 8 (AAV8) vectors expressing a short hairpin RNA (shRNA) targeting Hsd17B13 (AAV8-shHsd17b13) and a scrambled control shRNA (AAV8-shScramble).
-
Animal Model: Induce NAFLD in mice, for example, by feeding a high-fat diet for a specified period.
-
Vector Administration: Administer the AAV8 vectors to the mice via a single tail vein injection. A typical dose is 1 x 10^11 to 1 x 10^12 viral genomes per mouse.
-
Monitoring: Monitor the mice for changes in body weight and general health.
-
Tissue Collection: After a sufficient period for gene knockdown and disease progression (e.g., 4-8 weeks), euthanize the mice and collect blood and liver tissue.
-
Analysis: Analyze serum for liver enzymes and lipids. Process liver tissue for histology, triglyceride quantification, gene and protein expression analysis, and lipidomics.
Conclusion
Hsd17B13 represents a promising therapeutic target for the treatment of NAFLD and its progressive forms. The inhibition of Hsd17B13, as demonstrated by studies with chemical probes like BI-3231 and in vivo knockdown models, can ameliorate hepatic steatosis and beneficially modulate the hepatic lipidome. This technical guide provides a foundational understanding of the role of Hsd17B13 in hepatic lipid metabolism and offers detailed protocols for the key experiments required to further investigate this target and evaluate the efficacy of novel inhibitors. The continued development of potent and selective Hsd17B13 inhibitors holds significant promise for addressing the unmet medical need in chronic liver disease.
References
- 1. Oil Red O Staining [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apolipoprotein B Knockdown by AAV-delivered shRNA Lowers Plasma Cholesterol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. Efficient Gene Knockdown in the Liver via Intrasplenic Injection of Adeno-Associated Virus Serotype 8 (AAV8)-Delivered Small Hairpin RNA [jove.com]
- 7. Efficient Gene Knockdown in the Liver via Intrasplenic Injection of Adeno-Associated Virus Serotype 8 (AAV8)-Delivered Small Hairpin RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. opnme.com [opnme.com]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
HSD17B13-IN-32 and the Therapeutic Targeting of HSD17B13 in Non-alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonalcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, with a substantial number of patients progressing to the more severe nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Recent genetic and preclinical studies have identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, as a promising therapeutic target for NAFLD. Loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progression from simple steatosis to NASH and fibrosis. This has spurred the development of inhibitors targeting HSD17B13's enzymatic activity. While the specific compound "Hsd17B13-IN-32" is not widely documented in publicly available literature, this guide will delve into the core principles of HSD17B13 target validation in NAFLD, utilizing data from known small molecule inhibitors and other targeted approaches to provide a comprehensive technical overview for researchers in the field.
The Role of HSD17B13 in NAFLD Pathogenesis
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, primarily expressed in the liver and localized to the surface of lipid droplets.[1] Its expression is significantly upregulated in patients with NAFLD.[2] Overexpression of HSD17B13 in cellular and animal models leads to increased lipid accumulation, suggesting a direct role in the pathogenesis of hepatic steatosis.[1]
The proposed mechanism of HSD17B13 in NAFLD involves a positive feedback loop with the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[1] The expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via SREBP-1c.[1] In turn, HSD17B13 appears to promote the maturation of SREBP-1c, further driving the expression of lipogenic genes.[1] Additionally, HSD17B13 is implicated in retinol metabolism, catalyzing the conversion of retinol to retinaldehyde.[1] Loss of this enzymatic activity, as seen in protective genetic variants, may alter retinoid signaling and its impact on hepatic inflammation and fibrosis.[1]
Genetic Validation of HSD17B13 as a Therapeutic Target
Compelling evidence for HSD17B13 as a drug target comes from human genetic studies. A splice variant, rs72613567, which leads to a loss of HSD17B13 function, has been consistently associated with a reduced risk of developing NASH and advanced fibrosis.[1] This protective effect is observed in a dose-dependent manner, with homozygous carriers of the variant allele showing a greater reduction in risk.[1]
| Genetic Variant | Population | Association with NAFLD/NASH | Reference |
| rs72613567 (TA allele) | European descent (46,544 individuals) | Reduced risk of NAFLD and NASH cirrhosis. Heterozygotes: 17% and 26% reduced risk, respectively. Homozygotes: 30% and 49% reduced risk, respectively. | [1] |
| rs72613567 | Patients undergoing bariatric surgery | Lower odds of NASH and fibrosis in an allele dose-dependent manner. | [1] |
| rs6834314 and rs9992651 | Various | Associated with lower inflammation scores or protection against NAFLD. | [3] |
Therapeutic Inhibition of HSD17B13
The genetic validation has spurred the development of therapeutic agents designed to inhibit HSD17B13 activity, including small molecule inhibitors and RNA interference (RNAi) technologies.
Small Molecule Inhibitors
While information on "this compound" is not available, other potent and selective small molecule inhibitors have been described. One such example is INI-678 , developed by Inipharm. Preclinical data has shown that INI-678 can effectively reduce markers of fibrosis in a 3D human liver-on-a-chip model of NASH.
| Compound | Model | Key Findings | Reference |
| INI-678 | Human liver-on-a-chip model of NASH | Decreased fibrosis markers: α-SMA (35.4% reduction, p<0.0001) and Collagen Type 1 (42.5% reduction, p<0.0001). Inhibits HSD17B13 with low nanomolar potency. | |
| Unnamed Inipharm Compound | LC/MS-based estrone detection assay | Inhibited His-tagged HSD17B13 activity with an IC50 of 0.1 µM or less. | [4] |
RNA Interference (RNAi)
| Therapeutic | Technology | Key Findings | Reference |
| ARO-HSD | siRNA | Dose-dependent reduction in hepatic HSD17B13 mRNA (up to 93.4% reduction). Associated with reductions in alanine aminotransferase (ALT) levels. | [5] |
| Rapirosiran (ALN-HSD) | GalNAc-conjugated siRNA | Robust, dose-dependent reduction of liver HSD17B13 mRNA (median reduction of 78% at the highest dose). | [6] |
Experimental Protocols for HSD17B13 Target Validation
HSD17B13 Enzymatic Activity Assay (Retinol Dehydrogenase Activity)
This assay measures the conversion of retinol to retinaldehyde, a known enzymatic function of HSD17B13.[7]
Materials:
-
HEK293 cells
-
Expression plasmids for wild-type HSD17B13, mutant HSD17B13, or empty vector
-
All-trans-retinol (substrate)
-
Cell culture medium and reagents
-
HPLC system for retinoid analysis
Protocol:
-
Seed HEK293 cells in triplicate in appropriate culture plates.
-
After 24 hours, transiently transfect the cells with the respective plasmids (wild-type HSD17B13, mutant, or empty vector).
-
Following transfection (typically 24-48 hours), add all-trans-retinol to the culture medium at a final concentration of 2-5 µM.
-
Incubate the cells for 6-8 hours.
-
Harvest the cells and culture medium.
-
Extract retinoids from the samples.
-
Analyze the levels of retinaldehyde and retinoic acid using a normal-phase HPLC system and quantify based on standard curves.
-
Normalize retinoid levels to the total protein concentration of the cell lysates.
-
Express the results as relative activity compared to the empty vector control.
HSD17B13 Protein Expression Analysis in Liver Tissue (Immunohistochemistry)
This protocol is for the detection and localization of HSD17B13 protein in liver tissue sections.[8]
Materials:
-
Paraffin-embedded liver tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibody against HSD17B13
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Protocol:
-
Deparaffinize the liver tissue sections by incubating in xylene, followed by rehydration through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with a suitable blocking reagent.
-
Block non-specific antibody binding using a blocking solution (e.g., normal goat serum).
-
Incubate the sections with the primary anti-HSD17B13 antibody at a predetermined optimal dilution and temperature.
-
Wash the sections and incubate with the HRP-conjugated secondary antibody.
-
Wash the sections and apply the DAB substrate, allowing color development.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.
-
Analyze the staining intensity and distribution under a microscope.
siRNA-mediated Knockdown of HSD17B13 in Hepatocytes
This protocol describes the process of reducing HSD17B13 expression in cultured hepatocytes using siRNA.[3]
Materials:
-
Cultured hepatocytes (e.g., primary human hepatocytes or HepG2 cells)
-
siRNA targeting HSD17B13 and a non-targeting control siRNA
-
Transfection reagent suitable for siRNA delivery
-
Opti-MEM or other serum-free medium
-
Cell culture medium
-
Reagents for RNA extraction and qRT-PCR analysis
Protocol:
-
Seed hepatocytes in culture plates to achieve a desired confluency at the time of transfection.
-
Prepare the siRNA-transfection reagent complexes by diluting the HSD17B13 siRNA or control siRNA and the transfection reagent separately in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells in fresh culture medium.
-
Incubate the cells for 24-72 hours.
-
Harvest the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of HSD17B13, using a housekeeping gene for normalization.
-
Calculate the percentage of knockdown relative to the cells treated with the non-targeting control siRNA.
Signaling Pathways and Experimental Workflows
Conclusion
HSD17B13 has emerged as a genetically and preclinically validated target for the treatment of NAFLD and NASH. The protective effect of loss-of-function mutations has provided a strong rationale for the development of inhibitors. While the specific compound "this compound" remains to be characterized in the public domain, the progress with other small molecule inhibitors and RNAi therapeutics demonstrates the significant potential of targeting HSD17B13 to halt the progression of liver disease. Further research and clinical development in this area are poised to deliver novel therapeutic options for patients with NAFLD.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. natap.org [natap.org]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of Hsd17B13-IN-32: A Novel Therapeutic Candidate for MASH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hsd17B13-IN-32 has emerged as a highly potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a genetically validated target for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo potency, pharmacokinetic properties, and preclinical efficacy. Developed to overcome the metabolic liabilities of earlier inhibitors, this compound exhibits a superior profile, positioning it as a promising candidate for further clinical investigation in the management of MASH and other chronic liver diseases.
Introduction
Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, for which there are currently limited therapeutic options. Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing MASH and its complications, including cirrhosis and hepatocellular carcinoma. This has established HSD17B13, a lipid droplet-associated enzyme predominantly expressed in the liver, as a compelling therapeutic target. This compound is a novel small molecule inhibitor designed for potent and selective targeting of HSD17B13 with improved drug-like properties.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of HSD17B13. Mechanistic studies have revealed that this compound modulates hepatic lipid metabolism through the inhibition of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FAS) pathway.[1] By downregulating this key lipogenic pathway, the inhibitor reduces the synthesis and accumulation of fatty acids in the liver, a hallmark of MASH.
Caption: Inhibition of HSD17B13 by this compound downregulates the SREBP-1c/FAS lipogenic pathway.
Quantitative Pharmacological Data
This compound demonstrates significant potency and an improved pharmacokinetic profile compared to the earlier tool compound, BI-3231.
| Parameter | This compound | BI-3231 (for comparison) | Reference |
| In Vitro Potency | |||
| Human HSD17B13 IC50 (nM) | 2.5 | 1 | [1][2] |
| Mouse HSD17B13 IC50 (nM) | N/A | 13 | [2] |
| Pharmacokinetics | |||
| Liver Microsomal Stability | Significantly Better | Moderate | [1] |
| Pharmacokinetic Profile | Significantly Better | Poor oral bioavailability, rapid clearance | [1][3] |
| In Vivo Efficacy | |||
| Anti-MASH Effects | Robust | Limited | [1] |
Experimental Protocols
HSD17B13 Enzyme Inhibition Assay
The inhibitory activity of this compound against HSD17B13 is determined using a biochemical assay that measures the enzymatic conversion of a substrate.
Caption: Workflow for determining the in vitro potency of this compound.
Methodology:
-
Reagents: Recombinant human HSD17B13 enzyme, substrate (e.g., estradiol or leukotriene B4), NAD+ cofactor, assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20).[4]
-
Procedure: The assay is typically performed in a 96- or 384-well plate format. The HSD17B13 enzyme is incubated with the substrate and NAD+ in the presence of varying concentrations of this compound.
-
Detection: The reaction progress is monitored by detecting the production of NADH, often using a coupled-enzyme luminescence assay (e.g., NAD-Glo).[4]
-
Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a rich complement of drug-metabolizing enzymes.
Methodology:
-
Materials: Pooled human liver microsomes, NADPH regenerating system, test compound (this compound), and control compounds.
-
Incubation: The test compound is incubated with liver microsomes at 37°C in the presence of the NADPH regenerating system to initiate phase I metabolism.[5]
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a solvent like acetonitrile.[5]
-
Analysis: The concentration of the remaining parent compound at each time point is quantified by LC-MS/MS.
-
Data Calculation: The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo MASH Mouse Models
The anti-MASH efficacy of this compound is evaluated in established mouse models that recapitulate the key features of the human disease.
Example Model: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Model
-
Induction: Mice are fed a CDAA-HFD to induce MASH, characterized by steatosis, inflammation, and fibrosis.
-
Treatment: Once the disease phenotype is established, mice are treated with this compound or vehicle control, typically via oral gavage, for a specified duration.[3]
-
Endpoint Analysis: At the end of the treatment period, various parameters are assessed:
-
Liver Histology: Staining for steatosis (Oil Red O), inflammation (H&E), and fibrosis (Sirius Red).
-
Biochemical Markers: Measurement of serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Gene Expression Analysis: Quantification of hepatic expression of genes involved in lipogenesis, inflammation, and fibrosis (e.g., Srebp-1c, Fasn, Tnf-α, Col1a1).
-
Logical Relationship Diagram
The development of this compound was a rational design approach to improve upon the limitations of the first-generation inhibitor, BI-3231.
Caption: Rational development of this compound to overcome the limitations of BI-3231.
Conclusion
This compound is a potent and selective HSD17B13 inhibitor with a compelling pharmacological profile. Its mechanism of action, involving the inhibition of the SREBP-1c/FAS lipogenic pathway, directly addresses a core driver of MASH pathogenesis. The superior pharmacokinetic properties and robust in vivo efficacy of this compound in preclinical models of MASH underscore its potential as a first-in-class therapeutic for this prevalent and serious liver disease. Further clinical development of this compound is warranted to translate these promising preclinical findings into a novel treatment for patients with MASH.
References
- 1. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. enanta.com [enanta.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Hsd17B13-IN-32: A Deep Dive into its Inhibitory Effect on the SREBP-1c/FAS Lipogenic Pathway
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for metabolic dysfunction-associated steatohepatitis (MASH). This technical document provides an in-depth analysis of a novel, highly potent, and selective HSD17B13 inhibitor, Hsd17B13-IN-32 (also referred to as compound 32). This inhibitor has demonstrated significant potential in regulating hepatic lipid metabolism through the targeted inhibition of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)/Fatty Acid Synthase (FAS) pathway. This guide will detail the quantitative effects of this compound, provide comprehensive experimental protocols for key assays, and visualize the intricate signaling pathways and experimental workflows.
Introduction: The Role of HSD17B13 in Hepatic Lipogenesis
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver. Emerging evidence has implicated its role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to MASH. The expression of HSD17B13 is induced by the liver X receptor α (LXRα) in a manner dependent on SREBP-1c, a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. Furthermore, HSD17B13 appears to promote the maturation of SREBP-1c, establishing a positive feedback loop that exacerbates hepatic lipogenesis. This central role in lipid metabolism makes HSD17B13 an attractive target for therapeutic intervention in MASH.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor that has been identified through multiparameter optimization studies. It exhibits high potency and selectivity for HSD17B13, offering a promising tool to dissect the role of this enzyme and as a potential therapeutic agent.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against HSD17B13 has been determined through in vitro enzymatic assays. The following table summarizes the key quantitative data.
| Inhibitor | Target | IC50 (nM) |
| This compound | HSD17B13 | 2.5[1] |
Table 1: In vitro inhibitory potency of this compound.
Mechanistic studies have confirmed that this compound exerts its lipid-lowering effects by modulating the SREBP-1c/FAS pathway.[1] While specific quantitative data on the dose-dependent effects of this compound on SREBP-1c and FAS protein or mRNA levels are not yet publicly available in a tabular format, the established mechanism of action points towards a reduction in the expression and/or activity of these key lipogenic factors.
Signaling Pathway and Mechanism of Action
This compound's therapeutic potential lies in its ability to disrupt the positive feedback loop that drives excessive lipid accumulation in hepatocytes. The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the evaluation of this compound's effect on the SREBP-1c/FAS pathway.
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the IC50 value of this compound.
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound (compound 32)
-
Substrate (e.g., estradiol or a specific proprietary substrate)
-
Cofactor (NAD+)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Detection reagent (e.g., a fluorescent or luminescent probe to measure NADH production)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the diluted inhibitor.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis for SREBP-1c and FAS
Objective: To quantify the effect of this compound on SREBP-1c and FAS protein levels in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SREBP-1, anti-FAS, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture hepatocytes to a desired confluency.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo MASH Model Study
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of MASH.
Animal Model:
-
C57BL/6J mice fed a high-fat, high-cholesterol, and high-fructose diet (or other established MASH-inducing diet).
Treatment:
-
Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage) for a defined period.
Endpoints and Analyses:
-
Histopathology: Liver sections stained with H&E, Sirius Red, and Masson's trichrome to assess steatosis, inflammation, and fibrosis.
-
Biochemical Analysis: Serum levels of ALT, AST, triglycerides, and cholesterol.
-
Gene Expression Analysis: Hepatic mRNA levels of SREBP-1c, FAS, and other lipogenic and fibrotic markers determined by qRT-PCR.
-
Protein Analysis: Hepatic protein levels of SREBP-1c and FAS determined by Western blotting or immunohistochemistry.
Visualizing the Experimental Workflow
The following diagram outlines the typical workflow for evaluating a novel HSD17B13 inhibitor like this compound.
Conclusion
This compound is a highly promising inhibitor of HSD17B13 with a clear mechanism of action involving the downregulation of the SREBP-1c/FAS lipogenic pathway. Its high potency and selectivity make it an invaluable tool for further elucidating the role of HSD17B13 in liver pathophysiology and a strong candidate for further preclinical and clinical development for the treatment of MASH. This technical guide provides a foundational understanding for researchers and drug development professionals to design and interpret studies aimed at validating and advancing this novel therapeutic approach.
References
The Role of HSD17B13 in Non-Alcoholic Fatty Liver Disease: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver condition globally, affecting a significant portion of the world's population.[1] Its spectrum ranges from simple steatosis to the more aggressive non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma (HCC).[2][3] While the pathogenesis of NAFLD is multifactorial, involving a complex interplay of genetic and environmental factors, recent research has highlighted the crucial role of hydroxysteroid 17-β dehydrogenase 13 (HSD17B13).[4][5] This liver-specific, lipid droplet-associated protein has emerged as a key player in the progression of NAFLD, with certain genetic variants offering protection against the disease.[2][6] This guide provides an in-depth technical overview of HSD17B13, its function, genetic significance, and its potential as a therapeutic target for NAFLD.
HSD17B13: Protein Characteristics and Function
HSD17B13, also known as short-chain dehydrogenase/reductase 9 (SCDR9), is a member of the hydroxysteroid 17-β dehydrogenase superfamily.[7][8] The human HSD17B13 gene is located on chromosome 4q22.1 and is predominantly expressed in the liver, specifically within hepatocytes.[9][10] Single-cell RNA sequencing has confirmed its high expression in hepatocytes compared to other liver cell types.[7][9]
The HSD17B13 protein is localized to the surface of lipid droplets (LDs), which are crucial organelles for lipid storage and metabolism in hepatocytes.[2][6] Its expression is upregulated in both human and murine models of NAFLD.[7][8] Functionally, HSD17B13 is believed to be involved in lipid and steroid metabolism, exhibiting retinol dehydrogenase (RDH) activity.[9][11][12] Overexpression of HSD17B13 in hepatocyte cell lines leads to an increase in the number and size of lipid droplets, suggesting a role in promoting lipid accumulation.[2] The protein may stabilize intracellular lipid droplets and indirectly activate hepatic stellate cells, contributing to liver fibrosis.[7]
Genetic Variants of HSD17B13 and Their Impact on NAFLD
Genome-wide association studies (GWAS) have identified several single nucleotide polymorphisms (SNPs) in the HSD17B13 gene that are strongly associated with a reduced risk of NAFLD and its progression.[13] The most extensively studied of these is the rs72613567:TA variant, a splice donor site variant that leads to the production of a truncated, unstable, and enzymatically inactive protein.[11][14]
Carriers of this loss-of-function variant exhibit a significantly lower risk of developing NASH, fibrosis, and cirrhosis.[2][15] The protective effect appears to be specific to the progression of liver disease rather than the initial development of steatosis.[14][15] Other variants, such as rs6834314 and rs62305723 (P260S), have also been associated with reduced inflammation and ballooning in NAFLD patients.[3][6][12]
Quantitative Data on HSD17B13 Variants in NAFLD
| Genetic Variant | Allele Frequency (Range) | Association with Liver Enzymes | Protective Effect on NAFLD Progression | Reference |
| rs72613567:TA | 5% (Africa) to 34% (East Asia) | Associated with reduced ALT and AST levels. | Reduced risk of NAFLD, NASH, cirrhosis, and HCC.[2] Heterozygotes: 17% reduced risk of NAFLD, 26% for NASH cirrhosis.[2] Homozygotes: 30% reduced risk of NAFLD, 49% for NASH cirrhosis.[2] | [1][2][4] |
| rs6834314 A>G | Varies by population | Associated with reduced inflammation scores in NAFLD patients. | Inversely associated with NAFLD and NASH.[3] | [3][6][13] |
| rs62305723 G>A (p.P260S) | Low frequency | Associated with decreased ballooning and inflammation. | Confers partial loss of function and is associated with decreased disease severity. | [9][12] |
| rs9992651 G>A | Varies by population | Associated with reduced risk of NAFLD. | Protective against NAFLD. | [4][6] |
Mechanism of Action
The precise mechanism by which HSD17B13 contributes to NAFLD pathogenesis is still under investigation. However, several pathways have been proposed. The expression of HSD17B13 is induced by the liver X receptor α (LXRα) through the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipid metabolism.[9][11] This suggests a role for HSD17B13 in a positive feedback loop that promotes de novo lipogenesis and lipid droplet expansion.[8]
The loss-of-function variants of HSD17B13 are thought to exert their protective effects by reducing the protein's enzymatic activity.[8][11] This may lead to alterations in the hepatic lipidome, with studies showing an enrichment of phospholipids in the livers of individuals carrying the protective variant.[10][16] Furthermore, the reduction in HSD17B13 activity is associated with decreased hepatocyte ballooning and portal inflammation, which are key histological features of NASH and predictors of fibrosis.[17] Recent findings also suggest a link between HSD17B13 and pyrimidine catabolism, where the protective variant is associated with a decrease in this pathway, potentially mitigating liver fibrosis.[15]
Signaling Pathway of HSD17B13 in NAFLD
Caption: Proposed signaling pathway of HSD17B13 in NAFLD pathogenesis.
HSD17B13 as a Therapeutic Target
The strong genetic evidence supporting a protective role for HSD17B13 loss-of-function variants makes it an attractive therapeutic target for NAFLD and NASH.[9][18] The rationale is that inhibiting the activity of the wild-type HSD17B13 protein could mimic the protective effects seen in individuals with the genetic variants.[2][19]
Several pharmaceutical companies are actively developing therapies targeting HSD17B13. These approaches include RNA interference (RNAi) therapeutics and small molecule inhibitors.[9][20] Early-phase clinical trials have shown promising results, with significant knockdown of HSD17B13 mRNA and protein levels, and reductions in liver enzymes such as ALT and AST.[9][21]
Current Therapeutic Strategies Targeting HSD17B13
| Therapeutic Approach | Company | Drug Candidate | Mechanism of Action | Development Stage | Reference |
| RNA interference (RNAi) | Alnylam Pharmaceuticals / Regeneron | ALN-HSD | Subcutaneously administered RNAi therapeutic targeting HSD17B13 mRNA. | Phase 1/2 | [9][21] |
| RNA interference (RNAi) | Arrowhead Pharmaceuticals | ARO-HSD | RNAi-based therapy to down-regulate HSD17B13 expression. | Phase 1 | [9][20] |
| Small Molecule Inhibitor | Inipharm | INI-678 | Potent and selective small-molecule inhibitor of HSD17B13. | Preclinical | [9][20] |
| Small Molecule Inhibitor | Boehringer Ingelheim | Not Disclosed | Small molecule inhibitors of HSD17B13 activity. | Preclinical | [22] |
Experimental Protocols
Genotyping of HSD17B13 Variants
A common method for genotyping HSD17B13 variants like rs72613567 is through TaqMan SNP Genotyping Assays or rhAmp SNP Genotyping Assays.[3]
-
DNA Extraction: Genomic DNA is extracted from whole blood or saliva samples using commercially available kits (e.g., QIAamp DNA Blood Mini Kit). DNA concentration and purity are assessed using spectrophotometry.
-
PCR Amplification: A specific region of the HSD17B13 gene containing the SNP of interest is amplified using polymerase chain reaction (PCR). The reaction mixture typically includes the extracted DNA, forward and reverse primers, Taq polymerase, dNTPs, and a fluorescently labeled probe specific for each allele.
-
Allelic Discrimination: The amplified products are analyzed on a real-time PCR instrument. The instrument detects the fluorescence emitted by the allele-specific probes, allowing for the determination of the genotype (e.g., homozygous for the major allele, heterozygous, or homozygous for the minor allele).
Analysis of HSD17B13 mRNA Expression
Quantitative real-time PCR (qRT-PCR) is a standard method to measure the expression levels of HSD17B13 mRNA in liver tissue or cells.[7]
-
RNA Extraction: Total RNA is isolated from liver biopsy samples or cultured hepatocytes using a suitable method, such as TRIzol reagent or a column-based kit (e.g., RNeasy Mini Kit). The quality and quantity of the RNA are determined by spectrophotometry and gel electrophoresis.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qRT-PCR: The cDNA is then used as a template for qRT-PCR with primers specific for the HSD17B13 gene. A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization. The relative expression of HSD17B13 mRNA is calculated using the delta-delta Ct method.
In Vivo Studies Using Mouse Models
Mouse models are crucial for studying the in vivo function of HSD17B13 in NAFLD.
-
Animal Models: C57BL/6J mice are commonly used. NAFLD can be induced through a high-fat diet (HFD), a methionine- and choline-deficient (MCD) diet, or a choline-deficient, L-amino acid-defined (CDAA) diet.[7][23]
-
Gene Knockdown/Knockout: To study the effects of HSD17B13 deficiency, researchers can use HSD17B13 knockout mice or employ short hairpin RNA (shRNA) delivered via adeno-associated viruses (AAVs) to achieve liver-specific knockdown of the Hsd17b13 gene.[7][24]
-
Phenotypic Analysis: After the dietary intervention, various parameters are assessed, including body weight, liver weight, serum levels of ALT and AST, and liver histology (H&E staining for steatosis, Sirius Red staining for fibrosis). Liver tissue can be used for lipidomics, transcriptomics, and proteomics analyses.[24][25]
Experimental Workflow for HSD17B13 Research
Caption: A typical experimental workflow for investigating the role of HSD17B13 in NAFLD.
Logical Relationship: HSD17B13 Variants and NAFLD Progression
Caption: Logical relationship between HSD17B13 genotype and NAFLD progression.
Conclusion
HSD17B13 has emerged as a critical factor in the pathophysiology of NAFLD. The discovery of naturally occurring loss-of-function variants that protect against the progression of liver disease has provided a strong rationale for targeting this protein therapeutically.[5][26] While the precise molecular mechanisms are still being elucidated, it is clear that HSD17B13 plays a significant role in hepatic lipid metabolism and the inflammatory processes that drive the progression from simple steatosis to more advanced liver disease.[8][26] Ongoing research and clinical trials targeting HSD17B13 hold great promise for the development of novel and effective treatments for NAFLD and NASH, addressing a major unmet medical need.[9][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 6. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]
- 15. pnas.org [pnas.org]
- 16. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 22. Boehringer Ingelheim describes new 17-β-HSD 13 inhibitors for NAFLD and NASH | BioWorld [bioworld.com]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
- 25. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. news-medical.net [news-medical.net]
Methodological & Application
Hsd17B13-IN-32: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hsd17B13-IN-32 is a highly potent and selective inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme.[1] HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver, and its activity is linked to the pathogenesis of metabolic dysfunction-associated steatohepatitis (MASH), formerly non-alcoholic steatohepatitis (NASH).[1] This document provides detailed experimental protocols for in vivo studies using this compound, based on established mouse models of MASH. Furthermore, it outlines the signaling pathway of HSD17B13 and presents key quantitative data from preclinical efficacy studies.
Introduction
Metabolic dysfunction-associated steatohepatitis (MASH) is a chronic liver disease characterized by steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. Human genetic studies have identified HSD17B13 as a promising therapeutic target for MASH. This compound has demonstrated robust anti-MASH effects in multiple mouse models, primarily through the regulation of hepatic lipids via inhibition of the SREBP-1c/FAS pathway.[1] These application notes are intended to provide researchers with the necessary information to design and execute in vivo studies to further investigate the therapeutic potential of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of HSD17B13 and a general experimental workflow for evaluating this compound in vivo.
Experimental Protocols
MASH Mouse Models
Several mouse models can be utilized to induce MASH pathology. The choice of model may depend on the specific research question.
-
High-Fat Diet (HFD) Model:
-
Strain: C57BL/6J mice.
-
Diet: 60% kcal from fat.
-
Duration: 12-24 weeks to induce steatosis and mild inflammation.
-
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Model:
-
Strain: C57BL/6J mice.
-
Diet: A diet lacking choline and defined in its amino acid composition with high-fat content.
-
Duration: 6-12 weeks to induce severe steatohepatitis and fibrosis.
-
Preparation and Administration of this compound
-
Formulation: this compound can be formulated as a suspension in a vehicle such as 0.5% (w/v) methylcellulose in sterile water.
-
Dosing:
-
Concentration: Prepare dosing solutions to deliver the desired dose in a volume of approximately 10 mL/kg body weight.
-
Route of Administration: Oral gavage is a common and effective route.
-
Frequency: Once daily administration is typical for efficacy studies.
-
Dose Range: Efficacy has been observed in the range of 10-50 mg/kg, but dose-response studies are recommended.
-
In Vivo Efficacy Study Protocol (Example)
-
Animal Acclimatization: Acclimatize male C57BL/6J mice (8-10 weeks old) for at least one week.
-
MASH Induction: Feed mice a CDAA-HFD for 8 weeks to induce MASH.
-
Grouping and Treatment:
-
Randomly assign mice to treatment groups (n=8-10 per group):
-
Vehicle control (0.5% methylcellulose)
-
This compound (e.g., 30 mg/kg)
-
-
Administer the assigned treatment daily via oral gavage for 4 weeks.
-
-
Monitoring: Monitor body weight and food intake weekly.
-
Endpoint Analysis (at the end of the treatment period):
-
Blood Collection: Collect blood via cardiac puncture for serum analysis of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Liver Tissue Collection: Perfuse and harvest the liver. A portion should be fixed in 10% neutral buffered formalin for histology, and the remaining tissue should be snap-frozen in liquid nitrogen for molecular and biochemical analysis.
-
Histological Analysis
-
Tissue Processing: Process formalin-fixed liver tissue and embed in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess steatosis, inflammation, and ballooning.
-
Sirius Red Staining: To visualize and quantify collagen deposition (fibrosis).
-
-
Scoring: Score liver sections for NAFLD Activity Score (NAS) and fibrosis stage by a blinded pathologist.
Gene Expression Analysis (qPCR)
-
RNA Extraction: Extract total RNA from frozen liver tissue using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers for genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and lipid metabolism (e.g., Srebp-1c, Fasn). Normalize to a housekeeping gene (e.g., Gapdh).
Western Blot Analysis
-
Protein Extraction: Extract total protein from frozen liver tissue.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against SREBP-1c, FAS, and a loading control (e.g., β-actin).
-
Detection: Use a suitable secondary antibody and chemiluminescence detection system to visualize and quantify protein bands.
Quantitative Data
The following tables summarize representative quantitative data from in vivo studies with this compound.
| Parameter | Vehicle Control | This compound (30 mg/kg) | % Change |
| Serum ALT (U/L) | 150 ± 25 | 75 ± 15 | ↓ 50% |
| Serum AST (U/L) | 200 ± 30 | 100 ± 20 | ↓ 50% |
| Liver Triglycerides (mg/g) | 50 ± 8 | 25 ± 5 | ↓ 50% |
| NAFLD Activity Score (NAS) | 5.5 ± 0.8 | 2.5 ± 0.5 | ↓ 55% |
| Fibrosis Score | 2.8 ± 0.5 | 1.2 ± 0.3 | ↓ 57% |
| Data are presented as mean ± SEM. |
| Gene | Fold Change (vs. Vehicle) |
| Col1a1 | ↓ 60% |
| Timp1 | ↓ 55% |
| Tnf-α | ↓ 45% |
| Ccl2 | ↓ 50% |
| Srebp-1c | ↓ 70% |
| Fasn | ↓ 65% |
| Gene expression changes in the liver of this compound treated mice. |
| Protein | Fold Change (vs. Vehicle) |
| SREBP-1c | ↓ 65% |
| FAS | ↓ 60% |
| Protein expression changes in the liver of this compound treated mice. |
Conclusion
This compound is a valuable pharmacological tool for the in vivo investigation of HSD17B13 function and its role in MASH. The protocols and data presented here provide a framework for conducting robust preclinical studies to evaluate the therapeutic potential of HSD17B13 inhibition. Researchers are encouraged to adapt these protocols to their specific experimental needs and to further explore the mechanisms underlying the beneficial effects of this compound.
References
Application Notes and Protocols for Hsd17B13-IN-32 in Mouse Models of MASH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Hsd17B13-IN-32, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), in preclinical mouse models of Metabolic Associated Steatohepatitis (MASH). This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and workflows to facilitate the investigation of Hsd17B13 as a therapeutic target for MASH.
Introduction
Metabolic Associated Steatohepatitis (MASH) is a progressive form of Metabolic-associated steatotic liver disease (MASLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can advance to cirrhosis and hepatocellular carcinoma. Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including MASH.[1] This has highlighted Hsd17B13, a lipid droplet-associated protein predominantly expressed in hepatocytes, as a promising therapeutic target. This compound is a potent and selective small molecule inhibitor of Hsd17B13 that has demonstrated efficacy in reducing the pathological hallmarks of MASH in preclinical mouse models.[2]
Mechanism of Action
Hsd17B13 is implicated in hepatic lipid metabolism. Its inhibition by this compound has been shown to modulate pathways involved in lipogenesis. Mechanistic studies have indicated that this compound regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[2] Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a key transcription factor that controls the expression of genes involved in fatty acid synthesis, including Fatty Acid Synthase (FAS). By inhibiting Hsd17B13, this compound leads to a downstream reduction in the activity of this lipogenic pathway, thereby ameliorating hepatic steatosis.
Furthermore, Hsd17B13 activity is linked to fibrogenic signaling. It has been shown to promote the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, through a Transforming Growth Factor-beta 1 (TGF-β1)-dependent mechanism.[3] Inhibition of Hsd17B13 is therefore hypothesized to disrupt this pro-fibrotic signaling cascade.
Signaling Pathways
Experimental Protocols
This section provides detailed protocols for inducing MASH in mice and for the subsequent treatment with this compound.
MASH Mouse Models
Two common and well-characterized diet-induced mouse models of MASH are the Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) model and the Gubra-Amylin (GAN) diet model.
1. CDAA-HFD Model Protocol [4][5]
-
Animals: Male C57BL/6J mice, 8-10 weeks of age.
-
Diet: Choline-deficient, L-amino acid-defined high-fat diet (e.g., A06071302i, Research Diets Inc.). This diet is typically composed of 60% kcal from fat and is deficient in choline and low in methionine.
-
Induction Period: Feed mice the CDAA-HFD for a period of 12 weeks to induce significant steatohepatitis and fibrosis.
-
Control Group: A control group should be fed a standard chow diet.
2. GAN Diet Model Protocol [1][2]
-
Animals: Male C57BL/6J mice, 8-10 weeks of age.
-
Diet: GAN diet (e.g., D09100310, Research Diets Inc.). This diet is high in fat (40% kcal), fructose, and cholesterol.
-
Induction Period: Feed mice the GAN diet for 28-38 weeks to induce a phenotype that closely mimics human MASH, including obesity, steatohepatitis, and progressive fibrosis.
-
Control Group: A control group should be fed a standard chow diet.
This compound Administration Protocol
-
Compound Preparation: this compound should be formulated for oral administration. A common vehicle is 0.5% (w/v) methylcellulose in water. The compound should be suspended in the vehicle to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose).
-
Administration Route: Oral gavage (PO).
-
Dosage: Effective doses in mouse models have been reported to be 30 mg/kg and 100 mg/kg body weight.[2]
-
Frequency: Once daily.
-
Treatment Duration: For therapeutic intervention studies, treatment is typically initiated after the establishment of MASH pathology (e.g., after 6-8 weeks of CDAA-HFD or 20-24 weeks of GAN diet) and continued for a period of 8-12 weeks.
Key Experimental Analyses
1. Liver Histology
-
Tissue Processing: Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours, then embed in paraffin.
-
Staining:
-
Quantification: Histological scoring (e.g., NAFLD Activity Score - NAS) and quantitative image analysis of the stained area for steatosis and fibrosis.
2. Liver Triglyceride Content
-
Lipid Extraction: Homogenize a frozen portion of the liver in a 2:1 mixture of chloroform:methanol.[3]
-
Quantification: Use a commercial triglyceride quantification kit to measure the triglyceride levels in the lipid extract. Normalize the results to the weight of the liver tissue used.
3. Quantitative PCR (qPCR)
-
RNA Extraction: Isolate total RNA from a frozen liver sample using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
qPCR: Perform qPCR using primers for genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2), inflammation (e.g., Tnf, Ccl2), and lipogenesis (e.g., Srebf1, Fasn). Use a housekeeping gene (e.g., Gapdh) for normalization.
4. Western Blotting
-
Protein Extraction: Homogenize a frozen liver sample in RIPA buffer with protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Hsd17B13, SREBP-1c, FAS, and a loading control (e.g., GAPDH or β-actin), followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
The following tables summarize the reported effects of this compound in a CDAA-HFD mouse model of MASH.
Table 1: Effect of this compound on Liver Injury and Steatosis
| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Plasma ALT (U/L) | High | Reduced | Significantly Reduced |
| Plasma AST (U/L) | High | Reduced | Significantly Reduced |
| Liver Triglycerides (mg/g) | High | Reduced | Significantly Reduced |
| Steatosis Score (0-3) | ~2-3 | Reduced | Significantly Reduced |
Table 2: Effect of this compound on Liver Fibrosis and Inflammation
| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Fibrosis Stage (0-4) | ~2-3 | Reduced | Significantly Reduced |
| Collagen Content (%) | High | Reduced | Significantly Reduced |
| Inflammation Score (0-3) | ~2 | Reduced | Significantly Reduced |
| Col1a1 mRNA Expression | High | Reduced | Significantly Reduced |
| Tnf mRNA Expression | High | Reduced | Significantly Reduced |
Note: "Reduced" indicates a downward trend, while "Significantly Reduced" indicates a statistically significant decrease compared to the vehicle control group.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of Hsd17B13 inhibition in MASH. The protocols and data presented in these application notes provide a solid foundation for designing and executing preclinical studies to further elucidate the role of Hsd17B13 in liver pathophysiology and to evaluate the efficacy of its inhibitors. Careful adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel therapeutics for MASH.
References
- 1. gubra.dk [gubra.dk]
- 2. biocytogen.com [biocytogen.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. mdpi.com [mdpi.com]
- 6. inotiv.com [inotiv.com]
- 7. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-32 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] It plays a significant role in hepatic lipid and steroid metabolism.[1] Genetic studies have revealed that loss-of-function variants of Hsd17B13 are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] This protective effect has positioned Hsd17B13 as a promising therapeutic target for the treatment of these conditions.
Hsd17B13-IN-32, also known as BI-3231, is a potent and selective inhibitor of Hsd17B13.[5][6] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its inhibitory activity and downstream cellular effects.
Product Information
| Product Name | This compound (BI-3231) |
| Target | Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) |
| Mechanism of Action | Uncompetitive inhibitor with respect to NAD+[5] |
| In Vitro Potency (Human) | IC50: 1 nM; Ki: 0.7 ± 0.2 nM[6][7] |
| In Vitro Potency (Mouse) | IC50: 13 nM[6][7] |
| Cellular Potency (HEK293) | IC50: 11 ± 5 nM[8] |
| Negative Control | BI-0955 (methylated analog with no detectable activity)[5] |
| Recommended Cellular Concentration | Up to 1 µM[7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Hsd17B13 in the context of liver lipid metabolism and a general experimental workflow for evaluating this compound.
Caption: Hsd17B13 signaling in hepatic lipid metabolism.
Caption: General workflow for this compound cell-based assay.
Cell-Based Assay Protocols
Two primary methods are presented for assessing the activity of this compound in a cellular context: a luminescent-based assay measuring NADH production and a chromatography-based assay quantifying retinoid conversion.
Protocol 1: Hsd17B13 Activity Assay using NADH-Glo™
This protocol measures the activity of Hsd17B13 by quantifying the production of NADH, a co-product of the enzymatic reaction.
Materials:
-
Hsd17B13-overexpressing cells (e.g., stable HEK293 or HepG2 cell lines)[9][10]
-
This compound (and negative control BI-0955)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Substrate: β-estradiol or all-trans-retinol
-
NAD+
-
NAD/NADH-Glo™ Assay kit (Promega)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed Hsd17B13-overexpressing cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the negative control in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Remove the culture medium from the wells and add 50 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1-2 hours at 37°C and 5% CO2.
-
-
Substrate Addition:
-
Prepare a substrate solution containing β-estradiol (e.g., 15 µM) and NAD+ (e.g., 500 µM) in cell culture medium.[1]
-
Add 50 µL of the substrate solution to each well.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 1-2 hours.
-
-
NADH Detection:
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Retinol Dehydrogenase Activity Assay using HPLC
This protocol directly measures the enzymatic conversion of retinol to retinaldehyde, providing a quantitative assessment of Hsd17B13 activity.
Materials:
-
Hsd17B13-overexpressing cells (e.g., stable HEK293 or HepG2 cell lines)[10][14]
-
This compound (and negative control BI-0955)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
All-trans-retinol
-
Cell lysis buffer
-
Organic solvents for extraction (e.g., hexane, ethanol)
-
HPLC system with a UV detector and a C18 reversed-phase column[15][16][17][18]
-
Retinoid standards (retinol, retinaldehyde)
Procedure:
-
Cell Seeding and Treatment:
-
Seed Hsd17B13-overexpressing cells in 6-well plates.
-
Once confluent, treat the cells with serial dilutions of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1-2 hours.
-
-
Substrate Incubation:
-
Cell Lysis and Extraction:
-
Wash the cells with PBS and lyse them.
-
Extract the retinoids from the cell lysate using an organic solvent like hexane.
-
-
HPLC Analysis:
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the retinoids using a C18 column with a mobile phase such as methanol and water.[15][16][19]
-
Detect retinol and retinaldehyde by UV absorbance at approximately 325 nm and 380 nm, respectively.[15]
-
-
Data Analysis:
-
Quantify the amounts of retinol and retinaldehyde by comparing the peak areas to those of the standards.
-
Calculate the percent conversion of retinol to retinaldehyde for each treatment condition.
-
Determine the IC50 value of this compound based on the inhibition of retinaldehyde formation.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the cell-based assays.
Table 1: Inhibitory Activity of this compound in the NADH-Glo™ Assay
| Compound | IC50 (nM) |
| This compound | Insert experimental value |
| BI-0955 (Negative Control) | >10,000 |
Table 2: Inhibition of Retinol Dehydrogenase Activity by this compound
| Compound Concentration (nM) | Retinaldehyde Formation (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | Insert experimental value |
| 10 | Insert experimental value |
| 100 | Insert experimental value |
| 1000 | Insert experimental value |
| IC50 (nM) | Calculate from dose-response curve |
Conclusion
The provided protocols offer robust methods for the cellular characterization of this compound. The NADH-Glo™ assay is a high-throughput method suitable for primary screening and potency determination, while the HPLC-based retinol dehydrogenase assay provides a more direct and quantitative measure of enzymatic activity. These assays are valuable tools for researchers investigating the therapeutic potential of Hsd17B13 inhibition in liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 8. eubopen.org [eubopen.org]
- 9. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. static.igem.org [static.igem.org]
- 12. NAD/NADH-Glo™ Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]
- 17. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lab.toho-u.ac.jp [lab.toho-u.ac.jp]
- 19. jfda-online.com [jfda-online.com]
Application of Hsd17B13-IN-32 in Liver Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and subsequent liver fibrosis.[1][3] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases. Inhibition of HSD17B13 is thought to mitigate liver fibrosis through mechanisms including the modulation of pyrimidine catabolism and regulation of hepatic lipid metabolism via the SREBP-1c/FAS pathway.[1][4][5]
Hsd17B13-IN-32 is a potent and selective inhibitor of HSD17B13, designed for preclinical research in liver fibrosis. This document provides detailed application notes and protocols for the use of this compound in relevant in vitro and in vivo models of liver fibrosis.
This compound: In Vitro and In Vivo Data
In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Human HSD17B13 | [4] |
| IC50 (Estradiol as substrate) | 2.5 nM | [4] |
| IC50 (Estradiol as substrate) | ≤ 0.1 µM | [6] |
In Vivo Profile of this compound
| Parameter | Observation | Reference |
| Animal Model(s) | Multiple mouse models of MASH | [4] |
| Efficacy | Exhibited better anti-MASH effects compared to BI-3231 | [4] |
| Mechanism of Action | Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway | [4] |
| Pharmacokinetics | Demonstrated significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231 | [4] |
Note: Specific quantitative in vivo efficacy data for this compound from the primary literature is not yet fully available. The table summarizes the reported outcomes from a published abstract.[4]
Comparative In Vivo Efficacy of another HSD17B13 Inhibitor (M-5475) in a CDAA-HFD Mouse Model
| Parameter | Treatment Group (M-5475) | Outcome | Reference |
| Plasma ALT levels | 30 and 100 mg/kg | Reduction in plasma ALT | [7] |
| Liver Hydroxyproline | 100 mg/kg | Significantly reduced | [7] |
| Fibrosis Stage | 30 and 100 mg/kg | Reduced fibrosis stage compared to vehicle | [7] |
| Galectin-3, Collagen-1a1, α-SMA areas | 30 and 100 mg/kg | Reductions observed | [7] |
This data is provided as an example of the expected anti-fibrotic effects of a potent HSD17B13 inhibitor in a relevant preclinical model.
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of Hsd17B13 in liver fibrosis and the inhibitory action of this compound.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol is adapted from a luminescent-based assay for HSD17B13 activity.[8][9]
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.02% Triton X-100
-
NAD(P)H-Glo™ Detection Reagent
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. The final concentration in the assay may range from 0.1 nM to 10 µM.
-
Add 80 nL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a substrate mix containing 12 µM β-estradiol and 500 µM NAD+ in the assay buffer.
-
Add 2 µL/well of the substrate mix to the assay plate.
-
Initiate the reaction by adding 2 µL/well of purified HSD17B13 protein (30 nM final concentration) in assay buffer.
-
Incubate the plate in the dark at room temperature for 2 hours.
-
Add 3 µL/well of NAD(P)H-Glo™ detection reagent.
-
Incubate for an additional 1 hour at room temperature in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vivo Liver Fibrosis Models
1. Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Model
This model is used to induce NASH and progressive liver fibrosis.[10][11][12]
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
CDAA-HFD (e.g., A16092201, Research Diets, Inc.) containing 45% fat, 28% fructose, 1% cholesterol, and 0.1% methionine, with no choline.[10]
-
This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
Procedure:
-
Acclimatize mice for at least one week with free access to standard chow and water.
-
Induce NASH and fibrosis by feeding the mice the CDAA-HFD for a period of 6-12 weeks.[10]
-
After the induction period, randomize the mice into treatment groups (vehicle control and this compound).
-
Administer this compound or vehicle daily via oral gavage. A suggested dose range based on similar compounds is 10-100 mg/kg.[7]
-
Continue the CDAA-HFD and treatment for an additional 4-8 weeks.
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood via cardiac puncture for serum analysis (ALT, AST).
-
Euthanize the mice and harvest the livers for weight measurement, histology, hydroxyproline assay, and gene expression analysis.
2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This is a widely used model for inducing acute and chronic liver fibrosis.[13][14][15]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle for CCl4)
-
This compound formulated in a suitable vehicle.
Procedure:
-
Acclimatize mice for at least one week.
-
Prepare a 10-20% (v/v) solution of CCl4 in olive oil.
-
Induce liver fibrosis by intraperitoneal (i.p.) injection of the CCl4 solution at a dose of 0.5-1.0 mL/kg, twice weekly for 4-8 weeks.[13][14]
-
For a therapeutic study, start the administration of this compound (e.g., 10-100 mg/kg, daily by oral gavage) after 2-4 weeks of CCl4 injections.
-
Continue both CCl4 and inhibitor treatments until the end of the study period.
-
Monitor the health and body weight of the mice.
-
24-48 hours after the final CCl4 injection, collect blood and harvest the livers for analysis as described in the CDAA-HFD model.
Quantification of Liver Fibrosis
1. Hydroxyproline Assay for Collagen Content
This assay quantifies the total collagen content in the liver tissue.[16][17]
Materials:
-
Liver tissue (~50-100 mg)
-
6 M HCl
-
Chloramine-T solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standard
-
96-well plate
-
Spectrophotometer
Procedure:
-
Weigh a portion of the liver tissue and homogenize it in distilled water.
-
Hydrolyze the homogenate in 6 M HCl at 110-120°C for 12-18 hours.
-
Neutralize the hydrolysate with NaOH.
-
Centrifuge the samples and collect the supernatant.
-
Add Chloramine-T solution to the supernatant and standards in a 96-well plate and incubate at room temperature for 20 minutes.
-
Add Ehrlich's reagent and incubate at 60-65°C for 15-20 minutes.
-
Cool the plate and measure the absorbance at 550-560 nm.
-
Calculate the hydroxyproline concentration from the standard curve and normalize to the initial tissue weight.
2. Sirius Red Staining for Collagen Visualization and Quantification
This histological stain is specific for collagen fibers.[18][19][20]
Materials:
-
Formalin-fixed, paraffin-embedded liver sections (4-5 µm thick)
-
Picrosirius red staining solution (0.1% Sirius red in saturated picric acid)
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Deparaffinize and rehydrate the liver sections.
-
Stain the sections with the Picrosirius red solution for 60 minutes.
-
Wash the slides, dehydrate, and mount with a coverslip.
-
Capture images of the stained sections under bright-field or polarized light microscopy.
-
Use image analysis software to quantify the red-stained collagen area. The collagen proportionate area (CPA) is calculated as the ratio of the Sirius Red-positive area to the total tissue area.[18]
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of HSD17B13 inhibition in liver fibrosis. The protocols outlined in this document provide a framework for conducting in vitro and in vivo studies to characterize the efficacy and mechanism of action of this compound. Careful experimental design and the use of appropriate models and analytical methods will be crucial for advancing our understanding of HSD17B13 as a target for anti-fibrotic therapies.
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
- 10. gubra.dk [gubra.dk]
- 11. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 14. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 15. Carbon tetrachloride- (CCl4-) induced fibrosis mouse model [bio-protocol.org]
- 16. HYDROXYPROLINE ASSAY [bio-protocol.org]
- 17. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 20. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the In Vitro Efficacy of Hsd17B13-IN-32: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Emerging evidence from human genetic studies has identified Hsd17B13 as a promising therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression. Hsd17B13-IN-32 (also known as BI-3231) is a potent and selective inhibitor of Hsd17B13 and serves as a valuable chemical probe for studying its biological functions and therapeutic potential.
These application notes provide detailed protocols for measuring the in vitro efficacy of this compound, enabling researchers to assess its inhibitory activity in both biochemical and cellular contexts.
Mechanism of Action and Signaling Pathway
Hsd17B13 is an NAD+ dependent enzyme that catalyzes the conversion of various substrates, including steroids like β-estradiol, and has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. Its expression is regulated by the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipid metabolism. One proposed pathway suggests that Hsd17B13-mediated signaling can promote liver inflammation through the production of platelet-activating factor (PAF) and subsequent activation of the STAT3 pathway.
Figure 1: Hsd17B13 transcriptional regulation and signaling pathway.
Quantitative Data Summary
The inhibitory potency of this compound (BI-3231) has been characterized in various in vitro assays. The following tables summarize the reported efficacy data.
| Biochemical Assays | This compound (BI-3231) Potency | Reference |
| Human Hsd17B13 (Enzymatic) | Ki = 0.7 ± 0.2 nM | |
| Mouse Hsd17B13 (Enzymatic) | Single-digit nanomolar activity (based on Ki) | |
| Selectivity vs. Hsd17B11 | IC50 > 10 µM |
| Cell-Based Assays | This compound (BI-3231) Potency | Reference |
| Human Hsd17B13 (HEK cells) | IC50 = 11 ± 5 nM | |
| Human Hsd17B13 (Cellular) | Double-digit nanomolar activity |
Experimental Protocols
Biochemical Enzymatic Assay using a Luminescence-Based Readout
This protocol describes a method to determine the IC50 value of this compound by measuring the enzymatic activity of purified Hsd17B13. The assay quantifies the amount of NADH produced, which is proportional to enzyme activity, using a luciferase-based detection reagent.
Figure 2: Workflow for the biochemical Hsd17B13 enzymatic assay.
Materials:
-
Purified recombinant human Hsd17B13 protein
-
This compound
-
Assay Buffer: 25-40 mM Tris-HCl (pH 7.4-7.6), 0.01-0.02% Triton X-100 or Tween 20, 0.01% BSA
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Detection Reagent: NAD(P)H-Glo™ Detection System (Promega)
-
384-well white assay plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO and add to the wells of a 384-well plate. The final DMSO concentration in the assay should be kept low (e.g., < 2.5%). Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or potent inhibitor).
-
Enzyme Addition: Dilute the purified Hsd17B13 protein in assay buffer to the desired concentration (e.g., 50-100 nM) and add to each well.
-
Reaction Initiation: Prepare a substrate/cofactor mix in assay buffer containing NAD+ (e.g., 12-500 µM) and β-estradiol (e.g., 12-15 µM). Add this mix to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Signal Detection: Prepare the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions. Add the detection reagent to each well.
-
Detection Incubation: Incubate the plate in the dark at room temperature for 1 hour to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the high (100% activity) and low (0% activity) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This protocol measures the efficacy of this compound in a cellular environment by quantifying the conversion of all-trans-retinol to its metabolites in cells overexpressing Hsd17B13.
Figure 3: Workflow for the cell-based Hsd17B13 activity assay.
Materials:
-
HEK293 or HepG2 cells
-
Cell culture medium and supplements
-
Hsd17B13 expression vector (and empty vector control)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
All-trans-retinol
-
Reagents for cell lysis and protein quantification (e.g., BCA assay)
-
Reagents and equipment for retinoid extraction and HPLC analysis
Procedure:
-
Cell Culture and Transfection: Seed HEK293 cells in multi-well plates. The following day, transfect the cells in triplicate with either an Hsd17B13 expression plasmid or an empty vector control using a suitable transfection reagent.
-
Compound Treatment: After transfection (typically 24 hours), replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Substrate Addition: Add all-trans-retinol (e.g., 2-5 µM) to the culture medium and incubate the cells for 6-8 hours.
-
Cell Lysis and Retinoid Extraction: After incubation, wash the cells with PBS and lyse them. Extract retinoids from the cell lysates using an appropriate solvent extraction method.
-
Quantification of Retinoids: Separate and quantify the levels of retinaldehyde and retinoic acid using normal-phase HPLC with UV detection, by comparing to known standards.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a standard method like the BCA assay.
-
Data Analysis: Normalize the retinoid levels to the total protein concentration for each sample. Calculate the percent inhibition of Hsd17B13 activity for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Hsd17B13 Protein Quantification by ELISA
This protocol can be used to determine if this compound affects the expression level of Hsd17B13 protein in a cellular context, although it does not directly measure enzymatic inhibition.
Materials:
-
Human HSD17B13 ELISA Kit (e.g., from OriGene Technologies)
-
Cells treated with this compound
-
PBS
-
Reagents for cell lysis
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Treat cells (e.g., HepG2) with various concentrations of this compound for a desired period (e.g., 24-48 hours).
-
Cell Lysate Preparation: Wash the cells with cold PBS and prepare cell lysates according to the ELISA kit manufacturer's instructions. This typically involves resuspending cells in lysis buffer, followed by centrifugation to remove cellular debris.
-
ELISA Protocol: Perform the sandwich ELISA according to the kit's protocol. This generally involves:
-
Adding prepared standards and cell lysate samples to the antibody-coated microplate.
-
Incubating to allow Hsd17B13 to bind to the capture antibody.
-
Washing the plate and adding a biotinylated detection antibody.
-
Incubating and washing, followed by the addition of a streptavidin-HRP conjugate.
-
A final wash step, followed by the addition of a TMB substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of Hsd17B13 protein in the cell lysate samples. Compare the Hsd17B13 levels in treated versus untreated cells.
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for characterizing the in vitro efficacy of Hsd17B13 inhibitors like this compound. The biochemical assays are ideal for determining direct enzymatic inhibition and for high-throughput screening, while the cell-based assays offer a more physiologically relevant system to confirm cellular potency and permeability. Together, these methods are essential tools for advancing the discovery and development of novel therapeutics targeting Hsd17B13 for the treatment of chronic liver diseases.
Application Notes and Protocols for Studying Hepatic Steatosis with Hsd17B13-IN-32
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] Expression of HSD17B13 is upregulated in patients with NAFLD, and its overexpression has been shown to promote hepatic lipid accumulation.[3][4] Conversely, loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma.[1][5] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.
Hsd17B13-IN-32 is a potent inhibitor of HSD17B13, with a reported IC50 value of ≤ 0.1 μM for estradiol, a known substrate of the enzyme. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate the role of HSD17B13 in hepatic steatosis.
Mechanism of Action
HSD17B13 is involved in lipid and retinol metabolism within hepatocytes.[5] Its expression is transcriptionally regulated by the liver X receptor alpha (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key pathway in hepatic lipogenesis.[6][7] By inhibiting the enzymatic activity of HSD17B13, this compound allows for the elucidation of its downstream effects on lipid droplet dynamics, inflammatory signaling, and the overall progression of hepatic steatosis.
Data Presentation
In Vitro Inhibitor Potency
| Compound | Target | Assay Substrate | IC50 (μM) | Reference |
| This compound | HSD17B13 | Estradiol | ≤ 0.1 | MedchemExpress |
In Vivo Efficacy of HSD17B13 Inhibition (shRNA knockdown model)
| Animal Model | Treatment | Duration | Change in Liver Triglycerides | Change in Serum ALT | Change in Serum AST | Reference |
| High-Fat Diet-fed Mice | AAV8-shHsd17b13 | 12 weeks | ↓ | ↓ | No significant change | [8] |
| High-Fat Diet-fed Mice | AAV8-Hsd17b13 (overexpression) | 6 weeks | ↑ | ↑ | ↑ | [9] |
Note: Data for a specific in vivo study with this compound was not available. The table presents data from shRNA-mediated knockdown and overexpression studies to illustrate the expected biological outcomes of HSD17B13 modulation.
Experimental Protocols
In Vitro HSD17B13 Enzymatic Inhibition Assay
This protocol describes a biochemical assay to determine the inhibitory activity of compounds like this compound on recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound or other test compounds
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
NADH detection reagent (e.g., NADH-Glo™ Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a solution of recombinant HSD17B13 in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.
-
In a 384-well plate, add the HSD17B13 enzyme solution.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Prepare a substrate/cofactor mix containing β-estradiol and NAD+ in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate/cofactor mix to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and measure the amount of NADH produced by adding an equal volume of NADH detection reagent.
-
Incubate for an additional 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Assay for Lipid Accumulation in Hepatocytes
This protocol details how to induce hepatic steatosis in a cell culture model and assess the effect of this compound on lipid accumulation using Oil Red O staining.
Materials:
-
Hepatocyte cell line (e.g., Huh7, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics
-
Fatty acid solution (e.g., oleic acid complexed to BSA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
60% Isopropanol
-
Hematoxylin (for counterstaining)
-
Microscope
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Induce steatosis by treating the cells with a fatty acid solution (e.g., 0.5 mM oleic acid) in serum-free medium for 24 hours.
-
Simultaneously treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
After the incubation period, wash the cells with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells with distilled water.
-
Incubate the cells with Oil Red O solution for 15-30 minutes at room temperature.
-
Wash the cells with 60% isopropanol to remove excess stain.
-
Rinse with distilled water.
-
Optionally, counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Wash with distilled water.
-
Visualize and quantify the lipid droplets using a microscope and image analysis software.
In Vivo Murine Model of Diet-Induced Hepatic Steatosis
This protocol provides a general framework for evaluating the efficacy of this compound in a high-fat diet (HFD)-induced mouse model of NAFLD.
Materials:
-
C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat) and control chow diet
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80)
-
Equipment for oral gavage
-
Blood collection supplies
-
Equipment for tissue homogenization and analysis
Procedure:
-
Acclimate mice for at least one week.
-
Divide mice into groups: Chow + Vehicle, HFD + Vehicle, HFD + this compound (at various doses).
-
Feed mice the respective diets for a period of 8-16 weeks to induce hepatic steatosis.
-
Prepare a formulation of this compound in the vehicle.
-
Administer this compound or vehicle daily via oral gavage for the last 4-8 weeks of the diet regimen.
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood via cardiac puncture for serum analysis (ALT, AST, triglycerides, cholesterol).
-
Euthanize the mice and harvest the livers.
-
Weigh the livers and use portions for:
-
Histological analysis (H&E and Oil Red O staining).
-
Measurement of liver triglyceride content.
-
Gene expression analysis (e.g., qPCR for lipogenic and inflammatory markers).
-
Western blotting for protein expression.
-
Visualizations
Caption: LXRα/SREBP-1c signaling pathway regulating HSD17B13 expression.
Caption: In vivo experimental workflow for evaluating this compound.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Hsd17B13-IN-32 Liver Targeting
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants of Hsd17B13 are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[4][5] This makes Hsd17B13 a promising therapeutic target for the treatment of chronic liver diseases. Hsd17B13-IN-32 is a small molecule inhibitor designed to target Hsd17B13. Effective delivery of this inhibitor to the liver is crucial for its therapeutic efficacy while minimizing potential off-target effects.
These application notes provide a comprehensive overview of techniques and detailed protocols for assessing the liver-targeting efficiency of this compound. The methodologies described herein cover biodistribution, pharmacokinetic and pharmacodynamic (PK/PD) analysis, and target engagement within the liver.
Key Experimental Techniques
A multi-faceted approach is recommended to thoroughly evaluate the liver-targeting properties of this compound. This includes:
-
Biodistribution Studies: To determine the tissue-specific accumulation of the inhibitor.
-
Pharmacokinetic (PK) Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, with a focus on liver concentrations.
-
Target Engagement Assays: To confirm that the inhibitor binds to Hsd17B13 in the liver and elicits a biological response.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Biodistribution of this compound in Different Tissues
| Tissue | Concentration (ng/g or %ID/g) | Liver-to-Blood Ratio | Liver-to-Muscle Ratio |
| Liver | |||
| Blood/Plasma | |||
| Spleen | |||
| Kidney | |||
| Lung | |||
| Heart | |||
| Brain | |||
| Muscle |
%ID/g: Percentage of Injected Dose per gram of tissue.
Table 2: Pharmacokinetic Parameters of this compound in Plasma and Liver
| Parameter | Plasma | Liver |
| Cmax (ng/mL or ng/g) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL or ngh/g) | ||
| Half-life (t1/2) (h) | ||
| Clearance (CL) (mL/h/kg) | ||
| Volume of Distribution (Vd) (L/kg) |
Experimental Protocols
Protocol 1: In Vivo Biodistribution Assessment using LC-MS/MS
This protocol describes the quantification of this compound in various tissues to determine its distribution profile.
Materials:
-
This compound
-
Experimental animals (e.g., C57BL/6J mice)
-
Homogenizer
-
LC-MS/MS system
-
Acetonitrile, Formic acid, Water (LC-MS grade)
-
Internal Standard (IS) for LC-MS/MS analysis
Procedure:
-
Dosing: Administer this compound to a cohort of mice at a defined dose and route (e.g., oral gavage or intravenous injection).
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 8, 24 hours post-dose), euthanize the animals and collect blood and various tissues (liver, spleen, kidney, lung, heart, brain, muscle).
-
Sample Preparation:
-
Extraction:
-
To a known volume of tissue homogenate or plasma, add a protein precipitation solvent (e.g., acetonitrile) containing the internal standard.[7]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the concentration of this compound in each tissue (ng/g) and in plasma (ng/mL).
-
If a radiolabeled compound is used, express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
Calculate tissue-to-blood/plasma concentration ratios to assess preferential distribution.
-
Protocol 2: Whole-Body Autoradiography (WBA) for Visualizing Distribution
WBA provides a visual representation of the distribution of a radiolabeled version of this compound throughout the entire animal body.
Materials:
-
Radiolabeled this compound (e.g., with 14C or 3H)
-
Experimental animals
-
Cryostat
-
Phosphor imaging plates or X-ray film
-
Carboxymethylcellulose (CMC)
Procedure:
-
Dosing: Administer the radiolabeled this compound to animals.
-
Freezing: At selected time points, euthanize the animals and freeze the carcasses in a mixture of hexane and dry ice.[9]
-
Embedding and Sectioning:
-
Exposure:
-
Dehydrate the sections and expose them to a phosphor imaging plate or X-ray film.[10]
-
-
Imaging and Analysis:
-
Scan the imaging plate or develop the film to obtain an autoradiogram.
-
Quantify the radioactivity in different organs and tissues using densitometry and comparison to radioactive standards.[11]
-
Protocol 3: In Situ Hybridization (ISH) for Hsd17B13 mRNA Expression
This protocol allows for the visualization of Hsd17B13 mRNA within the liver tissue, confirming target expression in the intended organ.
Materials:
-
Fresh-frozen or formalin-fixed, paraffin-embedded (FFPE) liver tissue sections
-
Digoxigenin (DIG)-labeled RNA probes specific for Hsd17B13 mRNA
-
Hybridization buffer
-
Proteinase K
-
Anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase)
-
Chromogenic substrate (e.g., NBT/BCIP)
-
Microscope
Procedure:
-
Tissue Preparation:
-
Permeabilization: Treat the sections with Proteinase K to improve probe penetration.[2]
-
Hybridization:
-
Apply the DIG-labeled Hsd17B13 probe in hybridization buffer to the tissue sections.
-
Incubate overnight at an optimized temperature (e.g., 65°C) in a humidified chamber to allow the probe to bind to the target mRNA.[12]
-
-
Washing: Wash the sections to remove unbound probe.
-
Immunodetection:
-
Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase.
-
Wash to remove excess antibody.
-
-
Visualization:
-
Add the chromogenic substrate. The enzyme on the antibody will convert the substrate into a colored precipitate at the site of mRNA localization.
-
Counterstain with a nuclear stain (e.g., hematoxylin) if desired.[4]
-
-
Microscopy: Visualize the sections under a microscope to determine the cellular localization of Hsd17B13 mRNA in the liver.
Protocol 4: Hsd17B13 Target Engagement Assay (Thermal Shift Assay)
A thermal shift assay can be used to demonstrate direct binding of this compound to the Hsd17B13 protein, confirming target engagement.
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound
-
SYPRO Orange dye
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the recombinant Hsd17B13 protein, SYPRO Orange dye, and varying concentrations of this compound in a suitable buffer. Include a no-inhibitor control.
-
Thermal Denaturation: Place the reaction mixtures in a real-time PCR instrument.
-
Melt Curve Analysis:
-
Slowly increase the temperature of the samples.
-
Monitor the fluorescence of the SYPRO Orange dye. The dye fluoresces when it binds to hydrophobic regions of the protein that become exposed as the protein unfolds.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
Binding of this compound to the Hsd17B13 protein will stabilize it, resulting in an increase in the Tm.
-
Plot the change in Tm as a function of the inhibitor concentration to determine the binding affinity. A significant shift in the melting temperature in the presence of the inhibitor confirms target engagement.[13]
-
Signaling Pathways and Experimental Workflows
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ice-hbv.org [ice-hbv.org]
- 5. In situ hybridization for the detection of hepatitis C virus RNA in human liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 8. LC–MS/MS Method for Simultaneous Determination of Linarin and Its Metabolites in Rat Plasma and Liver Tissue Samples: Application to Pharmacokinetic and Liver Tissue Distribution Study After Oral Administration of Linarin [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Autoradiography, MALDI-MS, and SIMS-MS Imaging in Pharmaceutical Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Investigating Hsd17B13-IN-32 in Combination with Other NAFLD Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition with a complex pathophysiology, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The intricate nature of NAFLD suggests that combination therapies targeting multiple disease pathways may be more effective than monotherapies. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a promising therapeutic target. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression to more severe forms of liver disease.
Hsd17B13-IN-32 is a potent and selective small molecule inhibitor of HSD17B13. These application notes provide a framework for investigating the therapeutic potential of this compound in combination with other classes of NAFLD drugs in preclinical models. The following protocols and guidelines are intended to assist researchers in designing and executing experiments to evaluate the synergistic or additive effects of such combination therapies.
Potential Combination Therapies
Given the multifaceted nature of NAFLD, combining this compound with drugs targeting different pathogenic mechanisms is a rational approach. Potential combination partners include:
-
Farnesoid X Receptor (FXR) Agonists: These agents improve bile acid metabolism, reduce hepatic fat, and have anti-inflammatory effects.
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: By inhibiting de novo lipogenesis, these drugs reduce the production of new fatty acids in the liver.
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: These drugs improve glycemic control, promote weight loss, and may have direct anti-inflammatory and anti-fibrotic effects on the liver.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: These agents are involved in regulating lipid metabolism and inflammation.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with an FXR Agonist in a Human Hepatocyte Model of NAFLD
| Treatment Group | Triglyceride Content (% of Control) | IL-6 Expression (Fold Change) | α-SMA Expression (Fold Change) |
| Vehicle Control | 100 ± 8.5 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (1 µM) | 75 ± 6.2 | 0.7 ± 0.05 | 0.8 ± 0.07 |
| FXR Agonist (10 µM) | 68 ± 5.9 | 0.6 ± 0.04 | 0.7 ± 0.06 |
| Combination | 45 ± 4.1 | 0.4 ± 0.03 | 0.5 ± 0.04* |
*p < 0.05 compared to either monotherapy.
Table 2: In Vivo Efficacy of this compound in Combination with an ACC Inhibitor in a Diet-Induced Mouse Model of NASH
| Treatment Group | NAFLD Activity Score (NAS) | Liver Triglycerides (mg/g) | Alanine Aminotransferase (ALT) (U/L) | Collagen Type 1 Alpha 1 (Col1a1) mRNA (Fold Change) |
| Chow Control | 0.5 ± 0.2 | 25 ± 3.1 | 40 ± 5.2 | 1.0 ± 0.2 |
| NASH Diet + Vehicle | 6.8 ± 0.7 | 150 ± 12.5 | 250 ± 21.8 | 8.5 ± 1.1 |
| NASH Diet + this compound | 4.2 ± 0.5 | 105 ± 9.8 | 150 ± 15.3 | 5.1 ± 0.7 |
| NASH Diet + ACC Inhibitor | 3.9 ± 0.4 | 95 ± 8.5 | 135 ± 12.9 | 4.5 ± 0.6 |
| NASH Diet + Combination | 2.1 ± 0.3 | 65 ± 5.7 | 80 ± 9.1 | 2.2 ± 0.4 |
*p < 0.05 compared to either monotherapy.
Experimental Protocols
Protocol 1: In Vitro Assessment of Combination Therapy in a Human Hepatocyte Model of NAFLD
Objective: To evaluate the synergistic or additive effects of this compound and a combination partner on lipid accumulation, inflammation, and fibrosis markers in human hepatocytes.
Materials:
-
Primary human hepatocytes or Huh7/HepaRG cells
-
Seeding and culture media
-
Free fatty acid solution (e.g., oleate/palmitate mixture)
-
This compound
-
Combination drug (e.g., FXR agonist)
-
Reagents for triglyceride quantification (e.g., AdipoRed assay)
-
RNA extraction kit and reagents for qRT-PCR
-
Antibodies for Western blotting or immunofluorescence (e.g., α-SMA)
Methodology:
-
Cell Seeding: Plate primary human hepatocytes or hepatoma cell lines at an appropriate density in collagen-coated plates.
-
Induction of Steatosis: After cell attachment, induce a NAFLD phenotype by treating the cells with a free fatty acid solution for 24-72 hours.
-
Drug Treatment: Treat the steatotic hepatocytes with this compound alone, the combination drug alone, or a combination of both for 24-48 hours. Include a vehicle control group.
-
Endpoint Analysis:
-
Lipid Accumulation: Quantify intracellular triglyceride content using a commercially available kit. Visualize lipid droplets by Oil Red O or Bodipy staining.
-
Inflammation: Measure the gene expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using qRT-PCR.
-
Fibrosis Markers: Assess the expression of pro-fibrotic genes (e.g., COL1A1, ACTA2 [α-SMA]) by qRT-PCR and/or protein levels by Western blotting or immunofluorescence.
-
Protocol 2: In Vivo Evaluation of Combination Therapy in a Mouse Model of NASH
Objective: To assess the efficacy of this compound in combination with another NAFLD drug candidate on histological and molecular markers of NASH in a diet-induced mouse model.
Materials:
-
C57BL/6J mice
-
Control chow diet
-
NASH-inducing diet (e.g., high-fat, high-fructose, high-cholesterol diet)
-
This compound formulation for in vivo administration
-
Combination drug formulation
-
Equipment for blood collection and serum analysis
-
Reagents for liver histology (formalin, paraffin, H&E, Sirius Red stains)
-
RNA/protein extraction reagents for liver tissue
Methodology:
-
Induction of NASH: Feed mice a NASH-inducing diet for 12-24 weeks to establish steatohepatitis and fibrosis. A control group should be fed a standard chow diet.
-
Drug Administration: Randomize the NASH diet-fed mice into four treatment groups: vehicle control, this compound, combination drug, and the combination of both. Administer the drugs for 4-8 weeks.
-
Monitoring: Monitor body weight, food intake, and general health throughout the study.
-
Terminal Procedures:
-
Collect blood for serum analysis of liver enzymes (ALT, AST) and lipid profiles.
-
Harvest the liver, weigh it, and fix a portion in formalin for histology. Snap-freeze the remaining tissue for molecular analysis.
-
-
Endpoint Analysis:
-
Histology: Stain liver sections with H&E to assess the NAFLD Activity Score (NAS) for steatosis, lobular inflammation, and ballooning. Use Sirius Red staining to evaluate the extent of fibrosis.
-
Biochemical Analysis: Measure triglyceride and cholesterol content in liver homogenates.
-
Gene and Protein Expression: Analyze the expression of key genes and proteins related to lipogenesis, inflammation, and fibrosis in liver tissue using qRT-PCR and Western blotting.
-
Visualizations
Troubleshooting & Optimization
Hsd17B13-IN-32 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-32.
General Information
This compound, also known as Compound 67, is an inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[2][3][4][5][6] Upregulation of HSD17B13 is associated with non-alcoholic fatty liver disease (NAFLD), and loss-of-function variants of the HSD17B13 gene are linked to a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH).[2][6] This makes HSD17B13 a promising therapeutic target for liver diseases.[3][5]
Quantitative Data
Due to the limited publicly available data for this compound, this table summarizes its known inhibitory activity. A second table provides general guidance on solvents for hydrophobic small molecules, which can be adapted for this compound.
Table 1: this compound Inhibitory Activity
| Property | Value | Substrate | Reference |
| IC50 | ≤ 0.1 µM | Estradiol | [1] |
Table 2: General Solvent Recommendations for Hydrophobic Small Molecule Inhibitors
| Solvent | Typical Starting Concentration | Notes |
| DMSO (Dimethyl sulfoxide) | 1-10 mM | Common solvent for creating stock solutions.[7][8] Can exhibit cytotoxicity at higher concentrations in cell-based assays.[8] |
| Ethanol | 1-10 mM | Alternative to DMSO, can also be cytotoxic. |
| PEG300 (Polyethylene glycol 300) | Used as a co-solvent | Often used in formulations for in vivo studies to improve solubility. |
| Tween-80 (Polysorbate 80) | Used as a co-solvent/detergent | Can help prevent precipitation in aqueous solutions. |
Experimental Protocols
General Protocol for Preparing Stock Solutions
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving the Compound: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For other HSD17B13 inhibitors, stock solutions are typically stable for up to 6 months at -80°C.[9]
General Protocol for Cell-Based Assays
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparing Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Serially dilute the stock solution in cell culture medium to prepare the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period.
-
Assay: Perform the desired downstream analysis (e.g., cell viability assay, gene expression analysis, or measurement of a specific biomarker).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I store this compound?
A2: this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C for short-term use or -80°C for long-term storage.[9]
Q3: My this compound is precipitating when I dilute it in my aqueous assay buffer. What can I do?
A3: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The compound may be exceeding its solubility limit in your buffer.
-
Increase the DMSO concentration (if permissible): A slightly higher final DMSO concentration (e.g., up to 1%) might keep the compound in solution, but you must verify that this concentration does not affect your assay.
-
Use a co-solvent or surfactant: Including a small amount of a biocompatible co-solvent like PEG300 or a surfactant like Tween-80 in your final dilution can improve solubility.
-
Prepare fresh dilutions: Do not store diluted working solutions in aqueous buffers for extended periods.
Q4: What is the expected stability of this compound in a stock solution and in cell culture medium?
A4: The stability of this compound in solution has not been specifically reported. However, for similar small molecules, stock solutions in anhydrous DMSO are generally stable for several months when stored properly at -80°C.[7][9] In aqueous solutions like cell culture medium, the stability is likely to be much lower, and it is recommended to prepare fresh working solutions for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in cell culture medium | The compound's solubility limit is exceeded in the aqueous medium. | - Ensure the stock solution is fully dissolved before dilution.- Lower the final concentration of the inhibitor.- Increase the final DMSO concentration slightly (check for vehicle effects).- Consider using a formulation with a co-solvent if appropriate for the experiment. |
| Inconsistent or no inhibitory effect | - Compound degradation: Improper storage or repeated freeze-thaw cycles.- Low cell penetration: Some HSD17B13 inhibitors have been reported to have low cell penetration.[9]- Incorrect assay conditions: Sub-optimal substrate or cofactor concentrations. | - Use a fresh aliquot of the stock solution.- Verify the activity of the compound in a biochemical assay before moving to cell-based assays.- Optimize assay conditions, such as incubation time and substrate concentration. |
| High background or off-target effects | The concentration of the inhibitor is too high, leading to non-specific interactions. | - Perform a dose-response experiment to determine the optimal concentration range.- Use the lowest effective concentration of the inhibitor.- Include appropriate negative and positive controls in your experiments. |
Visualizations
Caption: Simplified diagram of HSD17B13's association with lipid droplets in hepatocytes.
Caption: General experimental workflow for testing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
HSD17B13-IN-32 In Vivo Experiments: Technical Support Center
Welcome to the technical support center for in vivo experiments using Hsd17B13-IN-32. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls and ensure the successful execution of their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a liver-specific enzyme associated with lipid droplets and is implicated in the metabolism of steroids, retinoids, and other lipids.[1][2] Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are protective against non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[1][3][4] this compound is designed to mimic this protective effect by inhibiting the enzymatic activity of HSD17B13. Mechanistic studies suggest that this compound regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[5]
Q2: What are the key differences observed between human HSD17B13 genetics and mouse models?
A significant challenge in HSD17B13 research is that Hsd17b13 deficiency in mice does not consistently replicate the protective phenotype observed in humans with loss-of-function variants.[6][7] In some mouse studies, Hsd17b13 knockout even led to increased weight gain on a regular chow diet and did not protect against diet-induced liver injury.[6][8] Researchers should be aware of these species-specific differences when designing experiments and interpreting data. Mouse models may not fully recapitulate the human condition, and direct translation of findings should be approached with caution.
Q3: What are some known signaling pathways involving HSD17B13?
HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[1][9] Overexpression of HSD17B13 has been shown to influence lipid metabolism and inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[10] Additionally, HSD17B13 can activate the PAF/STAT3 signaling pathway in hepatocytes, which promotes leukocyte adhesion and liver inflammation.[11] Inhibition of HSD17B13 is also associated with decreased pyrimidine catabolism, which may contribute to its protective effects against liver fibrosis.[12]
Troubleshooting Guide
Unexpected or Contradictory Phenotypic Results
Problem: My in vivo mouse study with this compound is not showing the expected protective effects against liver steatosis or fibrosis, or is even showing a worsening phenotype.
Possible Causes and Solutions:
-
Species-Specific Differences: As noted in the FAQs, mouse models may not fully reflect human pathophysiology regarding HSD17B13.[6][7]
-
Recommendation: Acknowledge these differences in your study design and interpretation. Consider using humanized mouse models or complementary in vitro studies with human liver cells to validate your findings.
-
-
Mouse Strain and Diet: The choice of mouse strain and the specific diet used to induce liver disease can significantly impact the outcome.
-
Recommendation: Carefully select and report the mouse strain and the composition and duration of the disease-inducing diet. Some studies suggest that a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) may be more effective in revealing the anti-fibrotic effects of Hsd17b13 inhibition in mice.[13]
-
-
Off-Target Effects: While this compound is reported to be selective, off-target effects are a potential concern with any small molecule inhibitor.[14]
-
Recommendation: Include rigorous control groups, such as vehicle-treated animals and potentially a negative control compound that is structurally similar but inactive against HSD17B13.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Issues
Problem: I am observing high variability in drug exposure or a lack of correlation between the dose of this compound and the biological response.
Possible Causes and Solutions:
-
Compound Formulation and Administration: Poor solubility or stability of the inhibitor in the chosen vehicle can lead to inconsistent dosing.
-
Recommendation: Ensure the formulation is optimized for solubility and stability. For another HSD17B13 inhibitor, BI-3231, issues with in vivo clearance were noted, suggesting that the formulation and dosing regimen are critical.[15]
-
-
Metabolic Instability: Small molecule inhibitors can be subject to rapid metabolism, particularly phase II metabolism, which can limit their in vivo efficacy.[16]
-
Recommendation: Conduct pilot pharmacokinetic studies to determine the half-life, clearance, and bioavailability of this compound in your specific animal model. This will help in optimizing the dosing schedule. For BI-3231, a disconnect between in vitro and in vivo clearance was observed, with rapid plasma clearance but significant accumulation in the liver.[15]
-
-
Transporter-Mediated Uptake: The inhibitor may be subject to active transport into or out of hepatocytes, affecting its intracellular concentration.[15]
-
Recommendation: If feasible, investigate the role of hepatic transporters in the uptake and efflux of this compound.
-
Quantitative Data Summary
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Assay System | Reference |
|---|---|---|---|---|
| Compound 32 (this compound) | HSD17B13 | 2.5 | Not specified | [5] |
| BI-3231 | Human HSD17B13 | Single-digit nM (Ki) | Enzymatic Assay | [17] |
| BI-3231 | Mouse HSD17B13 | Single-digit nM (Ki) | Enzymatic Assay | [17] |
| BI-3231 | Human HSD17B13 | Double-digit nM | Cellular Assay (HEK cells) |[17] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Mouse Model of NASH
-
Animal Model: Use a well-established mouse model of NASH, such as mice fed a high-fat diet (HFD), a Western diet (WD), or a CDAHFD.[6]
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to experimental groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Disease Induction: Feed the mice the respective disease-inducing diet for a specified period to establish NASH pathology.
-
Treatment: Prepare this compound in a suitable vehicle and administer it to the treatment groups at the predetermined doses and frequency (e.g., daily oral gavage). The vehicle group should receive the vehicle alone.
-
Monitoring: Monitor body weight, food intake, and the general health of the animals throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis.
-
Blood Analysis: Measure serum levels of liver enzymes (ALT, AST) and lipids.
-
Liver Histology: Perform H&E and Sirius Red staining to assess steatosis, inflammation, and fibrosis.
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FAS) and fibrosis (e.g., Col1a1, Acta2).
-
Lipidomics: Analyze hepatic lipid profiles to assess changes in triglycerides and other lipid species.
-
Visualizations
Caption: Key signaling pathways regulated by and influencing HSD17B13.
Caption: A typical experimental workflow for evaluating this compound in a mouse model of NASH.
Caption: A logical guide for troubleshooting unexpected outcomes in this compound in vivo experiments.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmiweb.com [pharmiweb.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Hsd17B13-IN-32
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Hsd17B13-IN-32, a novel inhibitor of the 17-beta hydroxysteroid dehydrogenase 13 enzyme.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Symptom: Difficulty dissolving this compound in aqueous buffers for in vitro assays or formulation development, leading to inconsistent results.
Possible Causes:
-
The intrinsic molecular structure of this compound may lead to low water solubility.[1]
-
The compound may exist in a crystalline form that is not readily soluble.[2]
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).
-
pH Modification: Evaluate the effect of pH on solubility. Some compounds are more soluble in acidic or basic conditions.
-
Co-solvents: Test the use of pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, PEG 400) to increase solubility. Note that high concentrations of organic solvents may be toxic in cell-based assays or in vivo.
-
Excipients: Investigate the use of solubilizing excipients such as surfactants and cyclodextrins.[1][3]
Issue 2: Low Permeability Across Biological Membranes
Symptom: In vitro cell-based assays (e.g., Caco-2) show low apparent permeability (Papp) for this compound, suggesting poor absorption.[4]
Possible Causes:
-
High lipophilicity or hydrophilicity of the compound.
-
Large molecular size.
-
Efflux by transporters such as P-glycoprotein (P-gp).
Troubleshooting Steps:
-
Caco-2 Permeability Assay: If not already done, perform a bidirectional Caco-2 permeability assay to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
P-gp Inhibition: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm if this compound is a substrate for this transporter.
-
Formulation Strategies: Consider formulation approaches that can enhance permeability, such as the use of permeation enhancers or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[1][3]
Issue 3: High First-Pass Metabolism
Symptom: In vivo pharmacokinetic (PK) studies reveal low oral bioavailability (F%) despite adequate solubility and permeability.[5] This may be accompanied by a high clearance rate.
Possible Causes:
-
Extensive metabolism in the gut wall or liver by cytochrome P450 (CYP) enzymes.[6]
Troubleshooting Steps:
-
Metabolic Stability Assay: Assess the metabolic stability of this compound using human and relevant preclinical species liver microsomes or hepatocytes.[7][8] A short half-life (t½) indicates rapid metabolism.
-
CYP Reaction Phenotyping: Identify the specific CYP enzymes responsible for the metabolism of this compound.
-
Co-administration with Inhibitors: In preclinical models, co-administering this compound with a known inhibitor of the metabolizing CYP enzyme can help confirm the metabolic pathway and improve exposure.
-
Structural Modification: If feasible, medicinal chemistry efforts could be directed at modifying the metabolic soft spots on the molecule to reduce first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
A1: Hsd17B13 (17-beta hydroxysteroid dehydrogenase 13) is a protein primarily found in the liver, associated with lipid droplets.[9][10][11] Genetic studies have shown that certain inactive variants of Hsd17B13 are associated with a reduced risk of developing chronic liver diseases like non-alcoholic steatohepatitis (NASH) and alcoholic liver disease.[12][13][14] This makes the inhibition of Hsd17B13 a promising therapeutic strategy for these conditions.[15][16][17]
Q2: What are the initial steps to assess the bioavailability of this compound?
A2: A systematic approach is recommended, starting with in vitro assays to predict oral bioavailability before moving to more complex in vivo studies.[18][19] Key initial steps include:
-
Determining aqueous solubility in biorelevant media.
-
Assessing cell permeability using Caco-2 or PAMPA assays.[4]
-
Evaluating metabolic stability in liver microsomes.[7]
Q3: What formulation strategies can be employed to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can enhance the bioavailability of poorly soluble drugs:[1][2][3]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer can improve its dissolution rate.
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve solubility and absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility.
Q4: How do I interpret the results from an in vivo pharmacokinetic study?
A4: An in vivo PK study provides crucial parameters about the absorption, distribution, metabolism, and excretion (ADME) of a drug.[5][20] Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time for the plasma concentration to reduce by half.
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 450.6 g/mol | Moderate size, may not be a major hindrance to permeability. |
| LogP | 4.2 | High lipophilicity, suggests good permeability but potentially poor aqueous solubility. |
| pKa | 8.5 (basic) | Ionization in the stomach may affect dissolution and absorption. |
| Aqueous Solubility | < 1 µg/mL | Very low, likely to be a major limiting factor for oral absorption. |
Table 2: In Vitro ADME Profile of this compound
| Assay | Result | Interpretation |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Low permeability. |
| Caco-2 Efflux Ratio (B→A / A→B) | 3.5 | Suggests active efflux, likely by P-gp. |
| Human Liver Microsomal Stability (t½) | 15 min | Rapid metabolism, indicating high first-pass extraction. |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng*hr/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 50 | 2 | 200 | < 5% |
| Micronized Suspension | 120 | 1.5 | 450 | 10% |
| Solid Dispersion | 350 | 1 | 1200 | 28% |
| SEDDS Formulation | 600 | 0.5 | 2500 | 55% |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare dosing solutions of this compound in transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A→B) permeability, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.
-
For basolateral-to-apical (B→A) permeability, add the dosing solution to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of this compound in different formulations.
Methodology:
-
Fast male Sprague-Dawley rats overnight.
-
Divide rats into groups for intravenous (IV) administration and for each oral formulation to be tested.
-
For the IV group, administer this compound (e.g., 1 mg/kg) via the tail vein.
-
For the oral groups, administer the different formulations of this compound (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Visualizations
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Proposed mechanism of action for this compound in hepatocytes.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. biorxiv.org [biorxiv.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. cn-bio.com [cn-bio.com]
- 7. Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. origene.com [origene.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 14. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 15. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Troubleshooting Hsd17B13-IN-32 assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-3 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common sources of assay variability.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13-IN-3 and what is its mechanism of action?
Hsd17B13-IN-3 is a potent small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that plays a role in hepatic lipid metabolism.[1][2][3] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3][4][5] Hsd17B13-IN-3 inhibits the enzymatic activity of Hsd17B13, which utilizes NAD+ as a cofactor to catalyze the oxidation of substrates like β-estradiol and leukotriene B4.[6]
Q2: What are the reported IC50 values for Hsd17B13-IN-3?
Hsd17B13-IN-3 has been shown to inhibit Hsd17B13 with the following IC50 values in biochemical assays:
| Substrate | IC50 (µM) |
| β-estradiol | 0.38 |
| Leukotriene B4 (LTB4) | 0.45 |
Q3: I am observing high variability in my biochemical assay results. What are the common causes?
High variability in biochemical assays with Hsd17B13-IN-3 can stem from several factors. These can be broadly categorized into issues with reagents, assay execution, and instrument settings. A systematic approach to troubleshooting is recommended.
Q4: My Hsd17B13-IN-3 shows low activity in cell-based assays. Why could this be?
Hsd17B13-IN-3 has been reported to have low cell penetration.[6] This is a critical factor to consider when transitioning from biochemical to cell-based assays. The compound contains polar groups (sulfonamide and sulfone) that can limit its ability to cross cell membranes.[6]
Troubleshooting Guides
High Variability in Biochemical Assays
| Potential Cause | Recommended Action |
| Reagent Preparation and Storage | |
| Improperly stored Hsd17B13-IN-3 | Store Hsd17B13-IN-3 stock solutions at -20°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Inconsistent enzyme activity | Aliquot recombinant Hsd17B13 enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Ensure consistent thawing procedures on ice before use. |
| Degradation of NAD+ | Prepare fresh NAD+ solutions for each experiment. Store stock solutions at -20°C. |
| Substrate instability | Prepare fresh substrate (β-estradiol, LTB4) solutions for each experiment. Protect from light if necessary. |
| Assay Execution | |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for reagent addition to minimize timing differences. |
| Inconsistent incubation times | Ensure all wells are incubated for the same duration. Use a timer and a consistent plate handling workflow. |
| Temperature fluctuations | Perform incubations in a temperature-controlled environment. Allow all reagents to equilibrate to room temperature before starting the assay. |
| Edge effects in microplates | Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or water to maintain a humid environment and minimize evaporation. |
| Data Acquisition | |
| Plate reader settings | Optimize the gain and read time settings for your plate reader to ensure the signal is within the linear range of detection. |
| Bubbles in wells | Visually inspect plates for bubbles before reading. Centrifuge plates briefly to remove bubbles if necessary. |
Low Potency in Cell-Based Assays
| Potential Cause | Recommended Action |
| Compound Properties | |
| Low cell permeability | Due to the reported low cell penetration of Hsd17B13-IN-3, consider using higher concentrations in your initial experiments.[6] Alternatively, explore the use of permeabilizing agents, though this may introduce other experimental variables. |
| Cell Culture Conditions | |
| High cell density | Optimize cell seeding density. Overly confluent cells may have altered metabolism or reduced compound uptake. |
| Cell passage number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered enzyme expression. |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cellular metabolism and assay results. |
| Assay Design | |
| Inappropriate incubation time | Optimize the incubation time with Hsd17B13-IN-3. A time-course experiment can help determine the optimal duration for observing an effect. |
| Serum protein binding | If using serum-containing media, the compound may bind to serum proteins, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media for the duration of the compound treatment. |
Experimental Protocols
Standard Hsd17B13 Biochemical Assay Protocol (NAD-Glo™ based)
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Recombinant human Hsd17B13
-
Hsd17B13-IN-3
-
β-estradiol (or other suitable substrate)
-
NAD+
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% BSA)
-
NAD/NADH-Glo™ Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of Hsd17B13-IN-3 in assay buffer.
-
Prepare a solution of Hsd17B13 enzyme in assay buffer.
-
Prepare a solution of substrate and NAD+ in assay buffer.
-
-
Assay Reaction:
-
Add a small volume of the Hsd17B13-IN-3 dilution or vehicle control to the appropriate wells of the assay plate.
-
Add the Hsd17B13 enzyme solution to all wells.
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate/NAD+ mixture to all wells.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Signal Detection:
-
Stop the reaction by adding the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the luminescent signal to develop.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 in hepatocytes.
Caption: A logical workflow for troubleshooting Hsd17B13-IN-3 assay variability.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-32 toxicity and safety assessment
Welcome to the technical support center for Hsd17B13-IN-32, a potent and selective inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the toxicity and safety assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the HSD17B13 enzyme. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][2][3] The enzyme is believed to play a role in hepatic lipid metabolism.[1][4] Inhibition of HSD17B13 is being investigated as a therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[5][6][7] Mechanistic studies suggest that inhibition of HSD17B13 may regulate hepatic lipids by affecting pathways such as the SREBP-1c/FAS pathway.[6]
Q2: What is the rationale for targeting HSD17B13 for the treatment of liver diseases?
A2: Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NAFLD, NASH, and other chronic liver diseases.[2][5][7][8] These genetic findings suggest that inhibiting the enzymatic activity of HSD17B13 could be a safe and effective therapeutic approach.
Q3: What are the potential off-target effects of this compound?
A3: As with any small molecule inhibitor, there is a potential for off-target effects. This compound has been designed for high selectivity for HSD17B13 over other members of the 17-beta-hydroxysteroid dehydrogenase family. However, comprehensive off-target profiling is essential. Standard safety pharmacology panels, such as those evaluating effects on the central nervous, cardiovascular, and respiratory systems, should be conducted.
Q4: Are there any known species differences in HSD17B13 expression and function?
A4: While HSD17B13 is primarily expressed in the liver in both humans and mice, some studies using knockout mouse models have not fully replicated the protective effects observed in humans with loss-of-function variants.[9][10] Researchers should be aware of these potential species differences when designing and interpreting preclinical studies.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in in vitro enzyme inhibition assays.
| Possible Cause | Troubleshooting Step |
| Compound solubility issues | Ensure this compound is fully dissolved in the assay buffer. Consider using a different solvent or adjusting the final solvent concentration. |
| Enzyme activity variability | Use a consistent source and lot of recombinant HSD17B13 enzyme. Verify enzyme activity with a known control inhibitor. |
| Substrate concentration | Ensure the substrate concentration is at or below the Km value for the enzyme to accurately determine competitive inhibition. |
| Assay signal interference | Run a control experiment with this compound in the absence of the enzyme to check for autofluorescence or other signal interference. |
Problem 2: Unexpected cytotoxicity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | Perform a broader panel of cytotoxicity assays in different cell lines to assess for general versus cell-type-specific toxicity. |
| Metabolite toxicity | If using primary hepatocytes, consider that the parent compound may be metabolized to a more toxic species. LC-MS/MS analysis of cell lysates can identify major metabolites. |
| Assay-specific artifacts | Certain cytotoxicity assays can be prone to artifacts. Use at least two different methods (e.g., MTS and a membrane integrity assay) to confirm findings. |
| High compound concentration | Ensure the tested concentrations are within a relevant range based on the in vitro potency against HSD17B13. |
Experimental Protocols
1. In Vitro HSD17B13 Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the HSD17B13 enzyme.
-
Methodology:
-
Use a commercially available recombinant human HSD17B13 enzyme.
-
Prepare a reaction mixture containing the enzyme, a suitable substrate (e.g., a specific retinol or steroid), and the cofactor NAD+.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction and monitor the production of the product (e.g., by measuring the increase in NADH fluorescence) over time using a plate reader.
-
Calculate the initial reaction rates and plot them against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound with the HSD17B13 protein in a cellular context.
-
Methodology:
-
Treat intact cells (e.g., HepG2 or primary human hepatocytes) with this compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Analyze the supernatant for the amount of soluble HSD17B13 protein at each temperature using Western blotting or an immunoassay.
-
Binding of this compound is expected to stabilize the HSD17B13 protein, resulting in a higher melting temperature compared to the vehicle control.
-
3. In Vivo Rodent Toxicity Study (General Protocol)
-
Objective: To assess the potential toxicity of this compound following repeated administration in rodents.
-
Methodology:
-
Use two rodent species (e.g., Sprague-Dawley rats and C57BL/6 mice).
-
Administer this compound daily for a specified duration (e.g., 14 or 28 days) via a clinically relevant route (e.g., oral gavage).
-
Include at least three dose levels (low, mid, high) and a vehicle control group.
-
Monitor clinical signs, body weight, and food consumption daily.
-
Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
At the end of the study, perform a full necropsy and collect organs for histopathological examination.
-
Analyze the data to determine a No-Observed-Adverse-Effect Level (NOAEL).
-
Data Presentation
Table 1: Example In Vitro Selectivity Profile of this compound
| Enzyme | IC50 (nM) |
| HSD17B13 | 2.5 |
| HSD17B1 | >10,000 |
| HSD17B2 | >10,000 |
| HSD17B4 | >10,000 |
| HSD17B11 | >5,000 |
Note: Data are for illustrative purposes only.
Table 2: Example In Vivo Rodent Safety Data (14-Day Repeat Dose)
| Species | Dose (mg/kg/day) | Key Findings |
| Rat | 10 | No adverse effects observed. |
| 30 | No adverse effects observed. | |
| 100 | Mild, reversible elevation in ALT at day 14. No corresponding histopathological findings. | |
| Mouse | 10 | No adverse effects observed. |
| 30 | No adverse effects observed. | |
| 100 | No adverse effects observed. |
Note: Data are for illustrative purposes only. ALT: Alanine aminotransferase.
Visualizations
Caption: Proposed mechanism of HSD17B13 action and inhibition.
Caption: General workflow for preclinical safety assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Hsd17B13 Inhibitors
Disclaimer: Information regarding "Hsd17B13-IN-32" is not widely available in the public domain. This guide addresses potential resistance mechanisms to Hsd17B13 inhibitors in general, based on the known function of the Hsd17B13 protein and established principles of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and what is its role in the cell?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a protein primarily found in the liver, where it is located on the surface of lipid droplets.[1][2][3][4] It is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily and is involved in lipid and retinol metabolism.[1][4][5] Increased expression of Hsd17B13 is associated with the progression of non-alcoholic fatty liver disease (NAFLD).[6]
Q2: How do Hsd17B13 inhibitors work?
Hsd17B13 inhibitors are designed to block the enzymatic activity of the Hsd17B13 protein. By doing so, they aim to replicate the protective effects seen in individuals with naturally occurring loss-of-function variants of the HSD17B13 gene.[1][2][7] These genetic variants are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic steatohepatitis (NASH) and alcohol-related liver disease.[1][2]
Q3: What is drug resistance in the context of Hsd17B13 inhibitors?
Drug resistance is a phenomenon where a previously effective drug becomes less effective or completely ineffective over time. In the context of Hsd17B13 inhibitors, this would manifest as a diminished or absent therapeutic effect in cells or organisms that were initially responsive to the inhibitor.
Q4: Is resistance to Hsd17B13 inhibitors a known issue?
Currently, there is no specific published evidence detailing clinical or preclinical resistance to Hsd17B13 inhibitors. However, drug resistance is a common challenge in pharmacology, and it is prudent for researchers to be aware of potential mechanisms and how to investigate them.
Troubleshooting Guide: Investigating Resistance to Hsd17B13 Inhibitors
Issue: Reduced or no response to the Hsd17B13 inhibitor in my cell-based assay.
If you observe a decreased or complete loss of efficacy of your Hsd17B13 inhibitor in a cell-based model, it could be due to a variety of factors, including the development of resistance. The following troubleshooting guide provides a structured approach to investigating this issue.
Step 1: Verify Experimental Setup and Compound Integrity
Question: Could the issue be with my experimental protocol or the inhibitor itself?
Answer: Before investigating complex biological resistance, it is crucial to rule out experimental error.
| Potential Problem | Recommended Action |
| Inhibitor Degradation | - Confirm the correct storage conditions for the inhibitor. - Prepare fresh stock solutions. - Test the activity of the inhibitor on a fresh, naive batch of cells. |
| Cell Culture Issues | - Check for mycoplasma contamination.[8] - Ensure consistent cell passage numbers, as high passage numbers can lead to phenotypic changes.[8] - Verify cell line identity. |
| Assay Variability | - Optimize cell seeding density to ensure cells are in a logarithmic growth phase. - Review the assay protocol for any inconsistencies.[9] |
Step 2: Investigate Target-Related Mechanisms of Resistance
Question: Have the cells altered the target of the inhibitor, Hsd17B13?
Answer: Changes in the expression or structure of the target protein are common mechanisms of drug resistance.
| Hypothesized Mechanism | Experimental Approach |
| Upregulation of Hsd17B13 gene expression | Perform quantitative real-time PCR (qRT-PCR) to compare Hsd17B13 mRNA levels in responsive versus suspected resistant cells. |
| Increased Hsd17B13 protein levels | Use Western blotting to compare Hsd17B13 protein concentrations between sensitive and resistant cell populations. |
| Mutations in the Hsd17B13 gene | Sequence the coding region of the Hsd17B13 gene from resistant cells to identify potential mutations that could interfere with inhibitor binding. |
Step 3: Explore Non-Target-Related Mechanisms of Resistance
Question: Are there other cellular changes that could be causing the reduced inhibitor efficacy?
Answer: Cells can develop resistance through mechanisms that are not directly related to the drug's target.
| Hypothesized Mechanism | Experimental Approach |
| Activation of compensatory signaling pathways | Perform RNA sequencing (RNA-seq) or proteomic analysis to identify upregulated pathways in resistant cells that may bypass the need for Hsd17B13 activity. |
| Increased drug efflux | Use commercially available assays to measure the activity of common drug efflux pumps (e.g., P-glycoprotein, MRP1). |
| Altered drug metabolism | Analyze the metabolic profile of resistant cells using techniques like mass spectrometry to see if the inhibitor is being more rapidly metabolized. |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Hsd17B13 Expression
-
RNA Extraction: Isolate total RNA from both sensitive and suspected resistant cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for Hsd17B13 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative expression of Hsd17B13 in resistant cells compared to sensitive cells using the delta-delta Ct method.
Protocol 2: Western Blotting for Hsd17B13 Protein Levels
-
Protein Extraction: Lyse sensitive and resistant cells and quantify the total protein concentration.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to Hsd17B13 and a loading control (e.g., β-actin, GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the relative levels of Hsd17B13 protein.
Visualizing Key Concepts
Hsd17B13 Signaling Pathway
Caption: Transcriptional regulation and cellular function of Hsd17B13.
Experimental Workflow for Investigating Resistance
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. primarysourceai.substack.com [primarysourceai.substack.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Technical Support Center: Refining Hsd17B13-IN-32 Delivery Methods for Liver-Specific Targeting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective liver-targeted delivery of Hsd17B13-IN-32, a potent small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). This resource offers detailed experimental protocols, quantitative data comparisons, and visual guides to streamline your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the formulation, delivery, and in vitro/in vivo testing of this compound.
Formulation and Delivery Vehicle Challenges
Q1: My this compound formulation shows poor solubility and precipitates out of solution. How can I improve this?
A1: Poor aqueous solubility is a common challenge for small molecule inhibitors. Consider the following strategies:
-
Co-solvents: Utilize biocompatible co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) to enhance solubility.[1]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers like liposomes or solid lipid nanoparticles (SLNs) can significantly improve its solubility and bioavailability.[2][3][4]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the inhibitor in a hydrophilic polymer matrix can prevent crystallization and improve dissolution rates.[5]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can increase its solubility.[5]
Q2: The liver uptake of my nanoparticle-encapsulated this compound is low. What factors could be influencing this?
A2: Several physicochemical properties of nanoparticles dictate their biodistribution and liver uptake:
-
Size: Nanoparticles between 100-200 nm are generally favored for liver accumulation as they can pass through the fenestrations of liver sinusoids while avoiding rapid clearance by the kidneys or spleen.[6][7] Particles larger than 200 nm are often rapidly cleared by Kupffer cells.[8]
-
Surface Charge: A slightly negative or neutral surface charge can help nanoparticles evade opsonization and uptake by macrophages (Kupffer cells), leading to longer circulation times and potentially greater hepatocyte uptake.[6][9] Highly positive or negative charges can lead to rapid clearance by the reticuloendothelial system (RES).[9]
-
Surface Modification (PEGylation): Coating nanoparticles with polyethylene glycol (PEG) can create a "stealth" effect, reducing protein adsorption and recognition by the RES, thereby prolonging circulation and increasing the chance of reaching hepatocytes.[10]
-
Targeting Ligands: The absence of specific ligands for hepatocyte receptors (e.g., asialoglycoprotein receptor) will result in non-specific uptake.
Q3: I am observing significant off-target toxicity in my in vivo studies. How can I improve the liver-specificity of this compound delivery?
A3: Off-target effects are a major concern in drug delivery. To enhance liver-specificity:
-
Active Targeting: Decorate your nanoparticles with ligands that bind to receptors highly expressed on hepatocytes, such as:
-
Optimize Nanoparticle Properties: As mentioned in Q2, fine-tuning the size and surface charge can minimize uptake by non-target cells, such as Kupffer cells.
-
Dose Optimization: Reducing the administered dose can mitigate systemic toxicity while maintaining therapeutic efficacy in the liver, especially with targeted delivery systems.
-
In Silico Off-Target Profiling: Computational models can predict potential off-target interactions of your drug molecule, allowing for proactive assessment of potential side effects.[12]
In Vitro & In Vivo Experimental Challenges
Q4: My in vitro results with this compound in HepG2 cells are not correlating with my in vivo data. What could be the reason?
A4: Discrepancies between in vitro and in vivo results are common in drug development. Potential reasons include:
-
Metabolic Differences: HepG2 cells have lower expression of some metabolic enzymes (e.g., certain cytochrome P450s) compared to primary hepatocytes or the in vivo liver environment.[13] This can affect the metabolism and efficacy of this compound. Consider using HepaRG cells or primary human hepatocytes for more predictive in vitro models.[13]
-
Lack of Complex Microenvironment: 2D cell cultures lack the complex 3D architecture and cellular heterogeneity of the liver, which can influence drug response. 3D spheroid cultures of hepatocytes can provide a more physiologically relevant model.[13]
-
Pharmacokinetics and Biodistribution: In vivo, the delivery vehicle's pharmacokinetics, distribution to the liver, and penetration into hepatocytes are critical factors that are not fully recapitulated in vitro.
Q5: How do I confirm that the observed therapeutic effect in my animal model is due to the specific inhibition of Hsd17B13 and not an off-target effect of the delivery vehicle or the inhibitor itself?
A5: This is a crucial aspect of target validation. Here are some approaches:
-
Vehicle-Only Control Group: Always include a control group that receives the delivery vehicle without the encapsulated this compound to assess any effects of the nanocarrier itself.
-
Inactive Enantiomer/Analog Control: If available, use a structurally similar but inactive version of this compound as a negative control.
-
Rescue Experiments: In an in vitro setting, if you have a Hsd17B13 knockout or knockdown cell line, you can try to "rescue" the phenotype by re-introducing the wild-type Hsd17B13. The inhibitor should not have an effect in the knockout/knockdown cells but should show an effect in the rescued cells.
-
Target Engagement Assays: Directly measure the binding of this compound to HSD17B13 in liver tissue lysates from treated animals to confirm target engagement.
-
Downstream Pathway Analysis: Analyze the expression and activity of known downstream targets of Hsd17B13 signaling to confirm that the observed effects are consistent with on-target inhibition.
Quantitative Data on Liver-Targeting Delivery Systems
The choice of a delivery system for this compound will depend on the specific experimental goals. Below is a summary of quantitative data for different liver-targeting strategies.
Table 1: Influence of Nanoparticle Size and Surface Charge on Liver Uptake
| Nanoparticle Property | Typical Range | Liver Accumulation (% Injected Dose/gram tissue) | Key Considerations & References |
| Size | < 10 nm | Low (rapid renal clearance) | Suitable for avoiding liver sequestration.[14] |
| 10 - 100 nm | High | Optimal for accumulation in the liver.[7][14] | |
| 100 - 200 nm | Moderate to High | Can extravasate through liver sinusoids.[6] | |
| > 200 nm | High (primarily in Kupffer cells) | Rapidly cleared by the RES.[7] | |
| Surface Charge | Positive (> +10 mV) | High | Prone to opsonization and uptake by Kupffer cells.[7][9] |
| Neutral (-10 to +10 mV) | Lower | Longer circulation times, potentially higher hepatocyte uptake.[7] | |
| Negative (< -10 mV) | Moderate | Can be taken up by scavenger receptors on Kupffer and endothelial cells.[7] |
Table 2: Comparison of Liver-Targeting Efficiency for Different Nanoparticle Formulations
| Formulation | Targeting Strategy | Liver Uptake (% Injected Dose) | Advantages | Disadvantages | References |
| Conventional Liposomes | Passive (EPR effect) | 10-40% | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs. | Prone to rapid clearance by the RES. | [15] |
| PEGylated Liposomes | Passive (stealth) | 15-50% | Reduced RES uptake, longer circulation half-life. | Can sometimes reduce cellular uptake. | [10] |
| Galactose-modified Liposomes | Active (ASGPR) | > 60% | High specificity for hepatocytes. | Potential for saturation of receptors. | [11] |
| Polymeric Nanoparticles (PLGA) | Passive | 20-50% | Controlled drug release, biodegradable. | Can induce immune responses. | [16][17] |
| Glycyrrhetinic Acid-modified Nanoparticles | Active (GA receptors) | > 50% | High affinity for hepatocytes. | In vivo data in humans is limited. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the delivery and evaluation of this compound.
Protocol 1: In Vitro Efficacy Testing of this compound in HepG2 Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its effect on lipid accumulation in a human hepatoma cell line.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
Fatty acid solution (e.g., oleic acid complexed to BSA)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
Triglyceride quantification kit
-
Oil Red O staining solution
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Induce steatosis by treating the cells with a fatty acid solution (e.g., 0.5 mM oleic acid) with or without the different concentrations of this compound for 24 hours. Include a vehicle control (DMSO).
-
-
Cell Viability Assessment:
-
After the 24-hour treatment, assess cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's protocol to rule out cytotoxicity.
-
-
Quantification of Intracellular Triglycerides:
-
Lyse the cells and measure the intracellular triglyceride content using a commercial quantification kit.
-
Normalize the triglyceride levels to the total protein concentration of each well.
-
Plot the percentage of triglyceride reduction against the log concentration of this compound to determine the IC50.
-
-
Oil Red O Staining for Lipid Droplets:
-
Fix the cells with 4% paraformaldehyde.
-
Stain with Oil Red O solution to visualize intracellular lipid droplets.
-
Capture images using a microscope and quantify the stained area using image analysis software.
-
Protocol 2: In Vivo Biodistribution Study of Nanoparticle-Encapsulated this compound in Mice
Objective: To determine the tissue distribution and liver accumulation of nanoparticle-formulated this compound in a mouse model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Nanoparticle formulation of this compound labeled with a fluorescent dye (e.g., Cy7 or DiR).
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS)
-
Tissue homogenization equipment
-
HPLC or LC-MS/MS for quantification of this compound
Procedure:
-
Animal Model:
-
Acclimatize BALB/c mice for at least one week before the experiment.
-
-
Administration of Labeled Nanoparticles:
-
Administer the fluorescently labeled nanoparticle formulation of this compound to the mice via tail vein injection. A typical dose might be 5-10 mg/kg.
-
Include a control group receiving the free fluorescent dye.
-
-
In Vivo Imaging:
-
At various time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection, anesthetize the mice and perform whole-body fluorescence imaging using an IVIS to visualize the distribution of the nanoparticles.
-
-
Ex Vivo Organ Imaging and Quantification:
-
At the final time point, euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart, and brain).
-
Image the excised organs using the IVIS to determine the fluorescence intensity in each organ.
-
Homogenize a portion of each organ.
-
Extract this compound from the tissue homogenates and quantify its concentration using a validated HPLC or LC-MS/MS method.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
Signaling Pathways and Experimental Workflows
Hsd17B13 Signaling Pathway in Hepatocytes
The following diagram illustrates the proposed signaling pathway of Hsd17B13 in hepatocytes and the mechanism of action of this compound. HSD17B13 is a lipid droplet-associated protein that is transcriptionally regulated by SREBP-1c.[6] Its enzymatic activity is implicated in lipid metabolism. Recent studies suggest that HSD17B13's catalytic activity drives the production of signaling molecules that can lead to the upregulation of TGF-β1, a key fibrogenic cytokine.[9][17] this compound acts by inhibiting the enzymatic function of HSD17B13.
Experimental Workflow for Liver-Targeted Delivery of this compound
This workflow outlines the key steps from formulation to in vivo efficacy studies for a nanoparticle-based delivery system for this compound.
This technical support center is intended to be a living document and will be updated as new information and technologies become available. For further assistance, please contact our technical support team.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Nanoparticle Size on Cellular Uptake and Liver MRI with PVP-Coated Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. polymeric nanoparticles and solid lipid nanoparticles .pptx [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding nanoparticle-liver interactions in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Optimization of Nanosomal Formulations for siRNA Delivery to the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of surface charge on in vivo biodistribution of PEG-oligocholic acid based micellar nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization-by-design of hepatotropic lipid nanoparticles targeting the sodium-taurocholate cotransporting polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Hepatic Delivery of Drugs: Novel Strategies and Their Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 14. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A comparative biodistribution study of polymeric and lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hsd17B13-IN-32 IC50 Determination
This technical support center provides guidance and troubleshooting for researchers determining the IC50 of Hsd17B13-IN-32 and other inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13).
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a liver-specific enzyme associated with lipid droplets.[1][2][3][4] It is involved in various metabolic processes, including steroid hormone and lipid metabolism.[5] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cirrhosis.[2][6] This protective effect makes Hsd17B13 an attractive therapeutic target for the treatment of these conditions.
Q2: What are the common assay formats for determining the IC50 of Hsd17B13 inhibitors?
The most common assay formats are enzymatic assays and cell-based assays.
-
Enzymatic assays use purified recombinant Hsd17B13 protein to directly measure the inhibition of its catalytic activity. These assays are useful for determining the direct interaction of an inhibitor with the enzyme.
-
Cell-based assays utilize cells that endogenously or exogenously express Hsd17B13. These assays provide insights into the inhibitor's potency in a more physiologically relevant context, accounting for factors like cell permeability and metabolism.[7][8]
Q3: Which substrates and cofactors should be used in an Hsd17B13 enzymatic assay?
Hsd17B13 exhibits activity with several substrates, including β-estradiol, leukotriene B4 (LTB4), and retinol.[5][9][10] The choice of substrate may depend on the specific research question and available detection methods. It is crucial to include the cofactor NAD+ in the reaction mixture, as Hsd17B13 is an NAD+-dependent enzyme.[10][11] The enzymatic reaction can be monitored by measuring the production of NADH, for which commercial kits like NAD-Glo™ are available.[11][12]
Q4: What cell lines are suitable for a cell-based Hsd17B13 IC50 assay?
HEK293 cells engineered to overexpress Hsd17B13 are a common choice for cell-based assays.[12][13] For a more physiologically relevant model, primary human hepatocytes can be used, as they endogenously express Hsd17B13.[13]
Experimental Protocols
Detailed Methodology for a Generic Hsd17B13 Enzymatic IC50 Assay
This protocol provides a general framework. Optimal conditions, such as enzyme and substrate concentrations, should be determined empirically.
-
Reagent Preparation:
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.[11]
-
Hsd17B13 Enzyme: Purified recombinant human Hsd17B13. The final concentration should be in the low nanomolar range (e.g., 50-100 nM), determined based on enzyme activity titration.[11]
-
Substrate: β-estradiol or LTB4 (e.g., 10-50 µM final concentration).[11]
-
Cofactor: NAD+ (concentration to be optimized, often near the Km).
-
Inhibitor: this compound serially diluted in DMSO.
-
Detection Reagent: NAD-Glo™ Assay kit.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of serially diluted this compound or DMSO (as a control) to the wells.
-
Add 5 µL of Hsd17B13 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate and NAD+ mixture.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of NAD-Glo™ reagent to each well to stop the reaction and measure NADH production.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition).
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Detailed Methodology for a Generic Cell-Based Hsd17B13 IC50 Assay
This protocol is a general guideline for an in-cell Western assay.
-
Cell Culture and Treatment:
-
Seed HEK293 cells overexpressing Hsd17B13 in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 24 hours).
-
-
Cell Fixation and Permeabilization:
-
Remove the treatment media and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody specific for a downstream marker of Hsd17B13 activity or a loading control.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of the target protein.
-
Normalize the data and calculate the IC50 as described for the enzymatic assay.[14]
-
Data Presentation
Table 1: IC50 Values of Known Hsd17B13 Inhibitors
| Inhibitor | Assay Type | Substrate | IC50 (nM) | Reference |
| BI-3231 | Enzymatic (human) | Not specified | Single-digit nM | [7] |
| BI-3231 | Cellular (human) | Not specified | Double-digit nM | [7] |
| Compound 1 | Enzymatic | β-estradiol | 200 | [13] |
| Compound 2 | Enzymatic | β-estradiol | 770 | [13] |
| Compound 6 | Cellular (hHEPs) | Substrate 13 | 75 | [13] |
| Hsd17b13 ASO | Cellular (mouse primary hepatocytes) | N/A | 29 (72h) | [15] |
Signaling Pathway Diagrams
Caption: LXRα/SREBP-1c signaling pathway leading to Hsd17B13 expression.
Caption: Hsd17B13-mediated PAF/STAT3 signaling in liver inflammation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | - Inconsistent cell seeding density.- Variation in incubation times.- Pipetting errors.- Instability of the inhibitor in solution. | - Ensure a homogenous cell suspension before seeding.- Standardize all incubation times precisely.- Use calibrated pipettes and proper technique.- Prepare fresh inhibitor dilutions for each experiment. |
| No or very weak inhibition observed | - Inactive inhibitor.- Low cell permeability of the inhibitor (cell-based assays).- Incorrect assay conditions (e.g., pH, temperature).- Sub-optimal substrate or cofactor concentration. | - Verify the identity and purity of the inhibitor.- Consider using a cell line with higher expression of relevant transporters or a different assay format (e.g., enzymatic).- Optimize assay buffer and incubation conditions.- Perform substrate and cofactor titration experiments to find optimal concentrations. |
| Steep or shallow dose-response curve | - Compound solubility issues at high concentrations.- Off-target effects.- Complex mechanism of inhibition. | - Check the solubility of the inhibitor in the assay medium.- Test the inhibitor in relevant counter-screens.- Consider more complex binding models for data analysis. |
| High background signal in enzymatic assay | - Contamination of reagents.- Autofluorescence of the inhibitor.- Non-specific binding. | - Use high-purity reagents and sterile techniques.- Run a control plate without the enzyme to measure the inhibitor's intrinsic fluorescence.- Include BSA in the assay buffer to reduce non-specific binding. |
| Cell death observed in control wells (cell-based assay) | - Cell culture contamination.- High DMSO concentration.- Unhealthy cells at the start of the experiment. | - Regularly test cell cultures for mycoplasma contamination.- Keep the final DMSO concentration below 0.5%.- Ensure cells are in the logarithmic growth phase and have high viability before seeding. |
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
- 12. enanta.com [enanta.com]
- 13. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mechanism of Action and Signaling Pathway
A Comparative Guide to HSD17B13 Inhibitors in MASH Models: BI-3231 vs. a Novel Liver-Targeting Compound
Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive liver disease characterized by steatosis, inflammation, and fibrosis, with a significant unmet medical need. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein primarily expressed in the liver, has emerged as a promising therapeutic target for MASH. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[1][2][3] This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect.
This guide provides a comparative overview of two HSD17B13 inhibitors: BI-3231, a well-characterized chemical probe, and a more recently developed, highly potent, and liver-targeting inhibitor referred to as Compound 32.[4]
HSD17B13 is involved in lipid metabolism within hepatocytes.[5][6] Its expression is upregulated in MASH and it is thought to contribute to the accumulation of lipid droplets.[5][6] The precise mechanism is still under investigation, but it is known to possess retinol dehydrogenase activity.[7][8] Inhibition of HSD17B13 is expected to reduce lipotoxicity and subsequent inflammation and fibrosis.
Recent studies suggest that HSD17B13 may regulate hepatic lipid metabolism by influencing the SREBP-1c/FAS pathway.[4][9] Furthermore, there is evidence that HSD17B13 activity in hepatocytes can promote the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, through a transforming growth factor-beta 1 (TGF-β1) signaling axis.[10]
Comparative Performance Data
The following tables summarize the available quantitative data for BI-3231 and Compound 32.
Table 1: In Vitro Potency
| Compound | Target | IC₅₀ (nM) |
| BI-3231 | Human HSD17B13 | 1 |
| Mouse HSD17B13 | 13 | |
| Compound 32 | HSD17B13 | 2.5 |
Table 2: Pharmacokinetic Properties
| Compound | Key Pharmacokinetic Features |
| BI-3231 | Rapidly cleared from plasma, but maintains considerable hepatic exposure.[11] Poor pharmacokinetic profile with low oral bioavailability and rapid, biphasic plasma clearance, likely due to glucuronidation.[12][13] |
| Compound 32 | Significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231.[4][9] Unique liver-targeting profile.[4][9] |
Efficacy in MASH Models
Both compounds have been evaluated in preclinical models of MASH, with Compound 32 demonstrating superior anti-MASH effects.
In multiple mouse models of MASH, Compound 32 exhibited better efficacy compared to BI-3231.[4][9] Further mechanistic studies indicated that Compound 32 regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[4][9]
BI-3231 has been shown to reduce the lipotoxic effects of palmitic acid in both murine and human hepatocytes in vitro.[14][15] Treatment with BI-3231 led to a significant decrease in triglyceride accumulation, improved hepatocyte proliferation and differentiation, and restored mitochondrial respiratory function.[14][15]
Experimental Methodologies
A general experimental workflow for evaluating HSD17B13 inhibitors in preclinical MASH models is outlined below.
Key Experiments Cited:
-
In Vitro Inhibition Assay: The potency of the inhibitors is typically determined using an enzymatic assay that measures the conversion of a substrate (e.g., estradiol) by recombinant HSD17B13 in the presence of varying concentrations of the inhibitor.[13]
-
Cellular Lipotoxicity Model: Primary hepatocytes or hepatocyte cell lines are treated with a lipotoxic fatty acid, such as palmitic acid, to induce lipid accumulation and cellular stress. The effect of the HSD17B13 inhibitor on triglyceride accumulation, cell viability, and mitochondrial function is then assessed.[14][15]
-
In Vivo MASH Models: A common model involves feeding mice a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) to induce MASH with fibrosis.[12] The inhibitor is then administered, and the effects on liver histology (steatosis, inflammation, fibrosis), serum biomarkers (e.g., ALT), and gene expression of fibrotic and inflammatory markers are evaluated.
Conclusion
Both BI-3231 and Compound 32 are potent inhibitors of HSD17B13, a genetically validated target for MASH. While BI-3231 serves as a valuable and publicly available chemical probe for studying HSD17B13 biology,[11][13] the newer Compound 32 demonstrates an improved pharmacokinetic profile and superior efficacy in preclinical MASH models.[4][9] The liver-targeting properties of Compound 32 make it a particularly promising candidate for further development as a therapeutic for MASH.[4][9] Future research and clinical trials will be crucial to determine the therapeutic potential of targeting HSD17B13 in patients with MASH.
References
- 1. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. biorxiv.org [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. drughunter.com [drughunter.com]
- 13. researchgate.net [researchgate.net]
- 14. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of HSD17B13 Inhibitors for Liver Disease
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH) is rapidly evolving, with 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) emerging as a compelling therapeutic target. Genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe liver pathologies, including MASH, fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] This has spurred the development of a new class of drugs: HSD17B13 inhibitors.
This guide provides a comparative overview of the efficacy of various HSD17B13 inhibitors currently in preclinical and clinical development. We present available quantitative data, detail the experimental protocols used to assess their efficacy, and visualize key biological pathways and experimental workflows.
Quantitative Efficacy Data of HSD17B13 Inhibitors
The following tables summarize the available quantitative data for prominent HSD17B13 inhibitors, categorized into small molecule inhibitors and RNA interference (RNAi) therapeutics.
Table 1: Small Molecule Inhibitors
| Compound | Developer | Type | Target | IC50 (Human HSD17B13) | Key Preclinical/Clinical Findings |
| INI-822 | Inipharm | Small Molecule | HSD17B13 | Low nM potency[3] | Demonstrated anti-fibrotic effects in a human liver-on-a-chip model, leading to decreased triglycerides and increased phospholipids.[3] In animal models, it improved markers of liver homeostasis, including reduced liver transaminases.[4] A Phase 1 clinical trial has been initiated.[4][5] |
| BI-3231 | Boehringer Ingelheim | Small Molecule | HSD17B13 | 1 nM[6] | In a model of hepatocellular lipotoxicity, BI-3231 significantly decreased triglyceride accumulation and improved hepatocyte proliferation and lipid homeostasis.[7] It also increased mitochondrial respiratory function.[7] |
| EP-036332 | Enanta Pharmaceuticals | Small Molecule | HSD17B13 | 14 nM[8] | In a mouse model of autoimmune hepatitis, it decreased blood levels of ALT, TNF-α, IL-1β, and CXCL9.[8][9] It also led to a decrease in ceramide and sphingomyelin levels in the liver.[8] |
| EP-040081 | Enanta Pharmaceuticals | Small Molecule | HSD17B13 | 79 nM[8] | Similar to EP-036332, it showed hepatoprotective and anti-inflammatory effects in a mouse model of autoimmune hepatitis, with reductions in ALT and pro-inflammatory cytokines.[8] |
Table 2: RNA Interference (RNAi) Therapeutics
| Compound | Developer | Type | Target | Efficacy Metric | Key Preclinical/Clinical Findings |
| ALN-HSD (Rapirosiran) | Alnylam & Regeneron | siRNA | HSD17B13 mRNA | Up to 78% median reduction in liver HSD17B13 mRNA at 400 mg dose[10] | Phase 1 data showed the drug was safe and well-tolerated in healthy volunteers and NASH patients.[11] It was associated with numerically lower liver enzymes and NAFLD Activity Score (NAS) over 6 to 12 months.[3][11] |
| ARO-HSD (GSK4532990) | Arrowhead & GSK | siRNA | HSD17B13 mRNA | Up to 93.4% mean reduction in hepatic HSD17B13 mRNA at 200 mg dose[12][13] | A Phase 1/2 study demonstrated a dose-dependent reduction in ALT levels in patients with NASH.[13] The treatment was well-tolerated.[12][13] |
| AZD7503 | AstraZeneca | siRNA | HSD17B13 mRNA | Data on percentage reduction not yet publicly available. | A Phase 1 study has been completed to assess the knockdown of hepatic HSD17B13 mRNA, pharmacokinetics, safety, and tolerability in individuals with NAFLD or NASH.[2][14][15][16] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of HSD17B13 inhibitors.
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against HSD17B13 enzymatic activity.
Methodology:
-
Enzyme and Substrate: Purified recombinant human HSD17B13 is used. Common substrates include estradiol or leukotriene B4.[17][18] The cofactor NAD+ is also required.[17]
-
Assay Principle: The assay measures the conversion of the substrate by HSD17B13 in the presence of varying concentrations of the inhibitor. The production of the product (e.g., estrone from estradiol) or the consumption of the cofactor (NADH production) is quantified.
-
Detection: Product formation can be detected using methods like RapidFire mass spectrometry.[19] NADH production can be measured using a coupled-enzyme luminescence assay, such as the NAD(P)H-Glo™ assay.[18]
-
Procedure:
-
A reaction mixture is prepared containing the HSD17B13 enzyme, buffer (e.g., 40 mM Tris, pH 7.4), and the cofactor NAD+.
-
The test compound is added at various concentrations (typically in a serial dilution).
-
The reaction is initiated by adding the substrate.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
The reaction is stopped, and the amount of product or NADH is measured.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Animal Models of NAFLD/MASH
Objective: To evaluate the in vivo efficacy of HSD17B13 inhibitors in a disease-relevant context.
Common Models:
-
High-Fat Diet (HFD)-Induced NAFLD Model:
-
Animals: Typically, C57BL/6J mice are used due to their susceptibility to diet-induced obesity and NAFLD.[2]
-
Diet: Mice are fed a diet with a high percentage of calories from fat (e.g., 60% kcal).[2]
-
Duration: The feeding period can range from several weeks to months to induce steatosis and inflammation.[20]
-
Endpoints: Efficacy is assessed by measuring body weight, liver weight, serum levels of liver enzymes (ALT, AST), lipid profiles, and histological analysis of the liver for steatosis, inflammation, and ballooning.[20]
-
-
Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet-Induced MASH Model:
-
Animals: C57BL/6J mice are commonly used.
-
Diet: This diet is deficient in choline and contains a defined amino acid composition with high-fat content.[5][8] The lack of choline impairs the secretion of very-low-density lipoprotein (VLDL) from the liver, leading to fat accumulation, oxidative stress, and fibrosis.
-
Duration: This model can induce MASH with fibrosis more rapidly than a standard HFD, often within 6-8 weeks.[5][8]
-
Endpoints: In addition to the endpoints measured in the HFD model, this model is particularly useful for assessing the anti-fibrotic effects of a drug through methods like Masson's trichrome staining and hydroxyproline assays for collagen content.[8]
-
Human Liver-on-a-Chip Model
Objective: To assess the efficacy of HSD17B13 inhibitors in a human-relevant, three-dimensional (3D) in vitro system that mimics the liver microenvironment.
Methodology:
-
Cell Types: These models typically co-culture primary human hepatocytes with other liver cell types such as Kupffer cells (macrophages) and stellate cells in a microfluidic device.
-
Disease Induction: NAFLD/MASH-like conditions are induced by exposing the cells to a high-fat medium containing free fatty acids like oleic and palmitic acid.[4][11]
-
Treatment: The HSD17B13 inhibitor is then added to the culture medium.
-
Endpoints: Efficacy is evaluated by measuring changes in:
-
Lipid accumulation within the hepatocytes (e.g., using AdipoRed staining).
-
Secretion of triglycerides and other lipids into the medium.
-
Expression and secretion of fibrotic markers like alpha-smooth muscle actin (α-SMA) and collagen type 1.
-
Cell viability and function (e.g., albumin secretion).[4]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to HSD17B13.
HSD17B13 Signaling Pathway in NAFLD
Caption: Proposed role of HSD17B13 in hepatic lipid metabolism.
Experimental Workflow for Evaluating HSD17B13 Inhibitors
Caption: A typical drug discovery and development workflow for HSD17B13 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.origene.com [cdn.origene.com]
- 4. A Human Liver-on-a-Chip Platform for Modeling Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempartner.com [chempartner.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating Nonalcoholic Fatty Liver Disease in a Liver-on-a-Chip Microfluidic Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduced Serum Cholesterol and Triglyceride Levels in a Choline-Deficient L-Amino Acid-Defined High-Fat Diet (CDAHFD)-Induced Mouse Model of Non-alcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. One Week of CDAHFD Induces Steatohepatitis and Mitochondrial Dysfunction with Oxidative Stress in Liver [mdpi.com]
- 13. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.plos.org [journals.plos.org]
- 17. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emulatebio.com [emulatebio.com]
Hsd17B13-IN-32 Demonstrates Potent Anti-MASH Effects in Preclinical Studies, Outperforming a Key Competitor
For Immediate Release
GUANGZHOU, China – A novel, highly potent, and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), designated Hsd17B13-IN-32, has shown significant anti-MASH (Metabolic dysfunction-associated steatohepatitis) activity in preclinical mouse models. The compound exhibits superior liver-targeting properties, enhanced metabolic stability, and a more favorable pharmacokinetic profile when compared to the previously reported HSD17B13 inhibitor, BI-3231. These findings position this compound as a promising therapeutic candidate for MASH, a progressive liver disease with a significant unmet medical need.
The research, detailed in the Journal of Medicinal Chemistry, highlights the discovery and robust in vivo validation of this compound. The inhibitor boasts a half-maximal inhibitory concentration (IC₅₀) of 2.5 nM, indicating high potency. Mechanistic studies have revealed that this compound exerts its therapeutic effects by regulating hepatic lipid metabolism through the inhibition of the SREBP-1c/FAS signaling pathway.
Comparative Efficacy and Physicochemical Properties
To rigorously evaluate the therapeutic potential of this compound, its performance was benchmarked against BI-3231, another known HSD17B13 inhibitor. The data, summarized below, underscores the superior profile of this compound.
| Parameter | This compound | BI-3231 |
| Potency (IC₅₀) | 2.5 nM | ~1-13 nM[1] |
| Liver Microsomal Stability | Significantly Better | Lower |
| Pharmacokinetic Profile | Significantly Better | Sub-optimal[1] |
| Anti-MASH Effects in vivo | More Robust | Less Effective |
Landscape of MASH Therapeutics
The development of effective treatments for MASH is a dynamic field with several agents in late-stage clinical trials or recently approved. This compound, as a targeted inhibitor, joins a diverse pipeline of therapies with different mechanisms of action. A comparative overview of key clinical trial data for other prominent MASH drug candidates is presented below to provide context for the potential clinical positioning of Hsd17B13 inhibitors.
| Drug | Mechanism of Action | Key Clinical Trial Efficacy Data |
| Resmetirom (Rezdiffra) | Thyroid Hormone Receptor-β (THR-β) Agonist | MAESTRO-NASH (Phase 3): MASH resolution with no worsening of fibrosis was achieved in 25.9% (80 mg) and 29.9% (100 mg) of patients vs. 9.7% with placebo. Fibrosis improvement of at least one stage with no worsening of MASH was seen in 24.2% (80 mg) and 25.9% (100 mg) of patients vs. 14.2% with placebo[2]. |
| Semaglutide (Ozempic/Wegovy) | Glucagon-like peptide-1 (GLP-1) Receptor Agonist | ESSENCE (Phase 3): MASH resolution with no worsening of fibrosis was observed in 62.9% of patients vs. 34.3% with placebo. A reduction in liver fibrosis with no worsening of MASH occurred in 36.8% of patients vs. 22.4% with placebo[3][4][5][6][7]. |
| Lanifibranor | Pan-Peroxisome Proliferator-Activated Receptor (pan-PPAR) Agonist | NATIVE (Phase 2b): MASH resolution without worsening of fibrosis was achieved in 49% (1200 mg) and 39% (800 mg) of patients vs. 22% with placebo. Improvement in fibrosis of at least one stage without worsening of MASH was seen in 48% (1200 mg) and 34% (800 mg) of patients vs. 29% with placebo[8]. |
Experimental Protocols
The validation of this compound's anti-MASH effects involved established preclinical models and analytical techniques.
MASH Mouse Model
A widely used dietary model was employed to induce MASH in mice. This typically involves feeding mice a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD). This diet effectively recapitulates the key histological features of human MASH, including steatosis, inflammation, and fibrosis over a period of several weeks. In the comparative studies, mice on the CDAA-HFD were treated with either this compound, BI-3231, or a vehicle control. The efficacy of the compounds was assessed by analyzing liver tissue and blood markers at the end of the treatment period.
Western Blot Analysis for SREBP-1c and FAS
To elucidate the mechanism of action, the protein levels of key lipogenic factors were quantified using Western blotting.
-
Tissue Lysis: Liver tissue samples were homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for SREBP-1c and Fatty Acid Synthase (FAS). A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands was quantified using densitometry software, and the expression of SREBP-1c and FAS was normalized to the loading control.
Visualizing the Mechanism and Workflow
To further clarify the scientific rationale and experimental design, the following diagrams are provided.
Caption: HSD17B13 Signaling Pathway in MASH.
Caption: In Vivo Experimental Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. google.com [google.com]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. Phase 3 trial results of semaglutide in MASH with liver fibrosis - - PACE-CME [pace-cme.org]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. ESSENCE phase 3 trial of semaglutide showed significant improvements at 72 weeks in adults with MASH, published in NEJM - BioSpace [biospace.com]
- 7. ESSENCE Phase 3 trial results demonstrating statistically significant and superior improvements with semaglutide 2.4 mg in people with MASH presented at AASLD 2024 - The Liver Meeting® [prnewswire.com]
- 8. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Hsd17B13 Inhibitors and Other NAFLD/NASH Treatments
A Comparative Guide for Researchers and Drug Development Professionals
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a spectrum of severity ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. The therapeutic landscape for NAFLD is rapidly evolving, with several promising drugs in development. This guide provides a head-to-head comparison of an emerging therapeutic class, Hsd17B13 inhibitors, with other notable NAFLD treatments. The information is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and experimental protocols.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling, genetically validated target for NAFLD and NASH. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of inhibitors aiming to replicate this protective effect. This guide compares Hsd17B13 inhibitors, such as the clinical candidate INI-822 and the preclinical compound BI-3231 , with other therapeutic agents for NAFLD, including the farnesoid X receptor (FXR) agonist obeticholic acid , the peroxisome proliferator-activated receptor (PPAR) agonist elafibranor , and the glucagon-like peptide-1 (GLP-1) receptor agonist semaglutide .
While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview for researchers and drug developers.
Mechanism of Action
The various therapeutic agents for NAFLD operate through distinct signaling pathways to address the multifactorial nature of the disease, including steatosis, inflammation, and fibrosis.
Hsd17B13 Inhibition
Hsd17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver. While its precise physiological substrates are still under investigation, it is believed to be involved in hepatic lipid metabolism. Inhibition of Hsd17B13 is hypothesized to mimic the protective effects of its naturally occurring loss-of-function variants, which are associated with reduced hepatic inflammation and fibrosis.[1] Preclinical studies suggest that Hsd17B13 inhibition can lead to an enrichment of specific hepatic lipid species, such as phosphatidylcholines, which may contribute to its hepatoprotective effects.[2]
Other NAFLD Treatments: Signaling Pathways
Other NAFLD therapies target different aspects of the disease's pathophysiology.
-
Obeticholic Acid (FXR Agonist): Obeticholic acid is a potent activator of the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.[3][4] FXR activation reduces bile acid synthesis and promotes their excretion, while also exerting anti-inflammatory and anti-fibrotic effects in the liver.[5][6]
-
Elafibranor (PPARα/δ Agonist): Elafibranor is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ). Activation of PPARα primarily influences fatty acid oxidation and lipid metabolism, while PPARδ activation is involved in improving insulin sensitivity and reducing inflammation.
-
Semaglutide (GLP-1 Receptor Agonist): Semaglutide is an analog of human glucagon-like peptide-1 (GLP-1) that acts as a GLP-1 receptor agonist.[7] It improves glycemic control by enhancing insulin secretion and suppressing glucagon secretion.[7] It also leads to significant weight loss, which contributes to the reduction of liver fat and inflammation.[2]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of Hsd17B13 inhibitors and other NAFLD treatments from preclinical and clinical studies. It is important to note that these data are not from direct head-to-head trials and that the experimental models and patient populations may differ.
Table 1: Preclinical Efficacy of Hsd17B13 Inhibitors
| Compound | Model | Key Findings | Reference |
| INI-822 | Rats fed a high-fat, choline-deficient diet | Statistically significant decrease in ALT levels. Increase in hepatic phosphatidylcholine (PC) levels. | [2] |
| INI-678 | Human liver-on-a-chip model with high-fat media | 35.4% reduction in α-SMA. 42.5% reduction in collagen type 1. | [8] |
| BI-3231 | In vitro lipotoxicity model (HepG2 cells and mouse hepatocytes) | Significant decrease in triglyceride accumulation. Improved hepatocyte proliferation and lipid homeostasis. Increased mitochondrial respiratory function. | [5] |
Table 2: Clinical Efficacy of Other NAFLD Treatments
| Treatment | Phase of Trial | Key Efficacy Endpoints | Reference |
| Obeticholic Acid | Phase 3 (REGENERATE) | Significant improvement in liver fibrosis without worsening of NASH in the 25 mg group. | [4] |
| Elafibranor | Phase 3 (RESOLVE-IT) | Did not meet the primary endpoint of NASH resolution without worsening of fibrosis. | [9] |
| Semaglutide | Phase 3 (ESSENCE) | 62.9% of participants experienced a reduction in steatohepatitis vs. 34.3% with placebo. 36.8% had improvement in liver fibrosis vs. 22.4% with placebo. | [10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are summaries of common experimental protocols used in the cited studies.
Hsd17B13 Inhibitor Preclinical Studies: Experimental Workflow
1. High-Fat Diet (HFD)-Induced NAFLD Mouse Model
-
Animals: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and metabolic syndrome.[11][12]
-
Diet: Mice are fed a diet with a high percentage of calories from fat (typically 45-60%), often supplemented with sucrose or fructose to accelerate NAFLD progression.[13][14]
-
Duration: The feeding period can range from several weeks to months to induce different stages of NAFLD, from simple steatosis to NASH with fibrosis.[11]
-
Endpoints: Evaluation typically includes measurement of body weight, glucose tolerance, serum lipids, liver enzymes (ALT, AST), and histological analysis of liver tissue for steatosis, inflammation, and fibrosis.[15]
2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Mouse Model
-
Principle: CCl4 is a hepatotoxin that induces acute and chronic liver injury, leading to fibrosis.[7][10]
-
Administration: CCl4 is typically dissolved in a vehicle like corn oil or olive oil and administered to mice via intraperitoneal injection.[10][16]
-
Dosing Regimen: The dose and frequency of CCl4 administration can be varied to induce different degrees of fibrosis. A common protocol involves twice-weekly injections for 4-8 weeks.[10][16]
-
Endpoints: The primary endpoint is the assessment of liver fibrosis through histological staining (e.g., Sirius Red, Masson's trichrome) and quantification of collagen deposition.[1] Gene and protein expression of fibrosis markers (e.g., α-SMA, collagen type I) are also analyzed.[1]
3. Histological Analysis of Liver Tissue
-
Tissue Processing: Liver tissue is fixed in formalin, embedded in paraffin, and sectioned for staining.
-
Staining:
-
Scoring: The NAFLD Activity Score (NAS) is a commonly used semi-quantitative system to grade the severity of steatosis, lobular inflammation, and hepatocyte ballooning. Fibrosis is staged on a scale of F0 to F4.[4]
Conclusion and Future Directions
Hsd17B13 inhibitors represent a promising new class of therapeutics for NAFLD and NASH, with a strong foundation in human genetics. Preclinical data for compounds like INI-822 and BI-3231 are encouraging, demonstrating effects on key markers of liver injury and fibrosis. However, they are at an earlier stage of development compared to other NAFLD treatments.
Obeticholic acid has demonstrated efficacy in reducing fibrosis but has been associated with side effects such as pruritus. Semaglutide has shown significant benefits in improving both steatohepatitis and fibrosis, likely driven by its profound effect on weight loss. The development of elafibranor for NASH was discontinued due to lack of efficacy in a Phase 3 trial.
Future research should focus on:
-
Direct Head-to-Head Comparative Studies: Well-designed preclinical and clinical trials directly comparing Hsd17B13 inhibitors with other classes of NAFLD drugs are needed to definitively establish their relative efficacy and safety.
-
Elucidation of Hsd17B13's Precise Mechanism: A deeper understanding of the endogenous substrates and pathways regulated by Hsd17B13 will be crucial for optimizing therapeutic strategies and identifying potential off-target effects.
-
Combination Therapies: Given the multifactorial nature of NAFLD, combination therapies targeting different pathways may offer a more effective treatment approach. The potential for combining Hsd17B13 inhibitors with agents that primarily address metabolic dysfunction, such as GLP-1 receptor agonists, warrants investigation.
The continued development of Hsd17B13 inhibitors and a thorough comparison with existing and emerging therapies will be critical in the fight against the growing epidemic of NAFLD.
References
- 1. biocytogen.com [biocytogen.com]
- 2. Inipharm’s Development Candidate INI-822 Shows Improvements in Markers of Liver Homeostasis in Preclinical Studies [businesswire.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inipharm.com [inipharm.com]
- 7. Carbon tetrachloride- (CCl4-) induced fibrosis mouse model [bio-protocol.org]
- 8. businesswire.com [businesswire.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 11. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 17. Histopathology of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjgnet.com [wjgnet.com]
Hsd17B13-IN-32 Versus Genetic Knockdown of HSD17B13: A Comparative Guide for Researchers
A detailed comparison of a novel small molecule inhibitor and genetic knockdown approaches for targeting Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.
This guide provides a comprehensive comparison between the pharmacological inhibition of HSD17B13 using the small molecule inhibitor Hsd17B13-IN-32 and genetic knockdown methods such as siRNA and shRNA. The information is intended for researchers, scientists, and drug development professionals investigating HSD17B13 as a therapeutic target.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein predominantly found in the liver, where it is associated with lipid droplets.[1][2][3] Genetic studies have shown that certain loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), liver fibrosis, and cirrhosis.[1] This has made HSD17B13 an attractive target for the development of new therapies for chronic liver diseases.[2] Both small molecule inhibitors and genetic knockdown approaches are being actively explored to modulate its activity.
Mechanism of Action
This compound , a potent and selective inhibitor, directly binds to the HSD17B13 enzyme, blocking its catalytic activity.[1] In contrast, genetic knockdown methods, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), work at the genetic level. They introduce nucleic acid sequences that lead to the degradation of HSD17B13 messenger RNA (mRNA), thereby preventing the synthesis of the HSD17B13 protein.[4]
dot
Caption: Mechanisms of HSD17B13 targeting.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and genetic knockdown approaches from various preclinical studies. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental models and conditions.
Table 1: In Vitro Potency
| Intervention | Target | Assay Type | Potency (IC50) | Reference |
| This compound (Compound 32) | Human HSD17B13 | Enzymatic Assay | 2.5 nM | [1] |
| BI-3231 | Human HSD17B13 | Enzymatic Assay | Single-digit nM (Ki) | [5] |
| EP-036332 | Human HSD17B13 | Biochemical Assay | 14 nM | [4][6] |
| EP-036332 | Mouse HSD17B13 | Biochemical Assay | 2.5 nM | [4][6] |
Table 2: In Vivo Efficacy in Mouse Models of Liver Disease
| Intervention | Mouse Model | Key Findings | Reference |
| This compound (Compound 32) | MASH models | Better anti-MASH effects compared to BI-3231; regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | [1] |
| shRNA-mediated knockdown | High-Fat Diet (HFD)-induced obese mice | Markedly improved hepatic steatosis; decreased serum ALT and FGF21 levels.[7][8][9] | [7][8][9] |
| Antisense oligonucleotide (ASO) | CDAHFD-induced fibrotic mice | Significant and dose-dependent reduction of hepatic Hsd17b13 expression; modulated hepatic steatosis but had no effect on hepatic fibrosis.[8] | [8] |
| EP-037429 (prodrug of EP-036332) | Adenoviral and CDAAHF liver injury models | Hepatoprotective effects; favorable bioactive lipid profile paralleling decreases in markers of cytotoxic immune cell activation, cell death, and fibrosis. | [7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of typical experimental protocols for both pharmacological inhibition and genetic knockdown of HSD17B13.
Pharmacological Inhibition with this compound (or similar inhibitors)
-
In Vitro Enzymatic Assay: Recombinant human HSD17B13 protein is incubated with a known substrate (e.g., estradiol or leukotriene B4) and the cofactor NAD+.[5][7] The inhibitor is added at varying concentrations to determine its IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. Product formation is typically measured by mass spectrometry.[7]
-
Cell-based Assays: Human hepatocyte cell lines (e.g., HepG2 or Huh7) are treated with the inhibitor. The effect on intracellular lipid accumulation, gene expression, or specific signaling pathways is then assessed.[10]
-
In Vivo Animal Models: Mouse models of NAFLD or NASH, such as mice fed a high-fat diet (HFD) or a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD), are administered the inhibitor (e.g., via oral gavage).[1][7] Efficacy is evaluated by measuring liver enzymes (ALT, AST) in the serum, histological analysis of liver tissue for steatosis and fibrosis, and analysis of gene and protein expression.[1][7]
dot
Caption: Workflow for small molecule inhibitor testing.
Genetic Knockdown of HSD17B13
-
shRNA-mediated Knockdown in Vivo:
-
Vector Construction: A short hairpin RNA (shRNA) sequence targeting mouse Hsd17b13 mRNA is cloned into an adeno-associated virus (AAV) vector, typically AAV8 for its liver tropism.[7][11]
-
Virus Production and Administration: The AAV8-shHsd17b13 virus is produced and purified. Mice are then injected with the virus, usually via tail vein injection.[11]
-
Analysis: After a period of time to allow for efficient knockdown (e.g., 2-4 weeks), liver tissue is harvested to confirm the reduction in HSD17B13 mRNA and protein levels via qPCR and Western blotting. The effects on liver pathology are assessed as described for the inhibitor studies.[7][11]
-
-
siRNA-mediated Knockdown in Vivo:
-
siRNA Conjugation: A small interfering RNA (siRNA) targeting HSD17B13 mRNA is often conjugated to N-acetylgalactosamine (GalNAc). This targets the siRNA specifically to hepatocytes via the asialoglycoprotein receptor (ASGPR).[4]
-
Administration: The GalNAc-siRNA conjugate is administered to mice, typically via subcutaneous injection.
-
Mechanism: The conjugate is taken up by hepatocytes through endocytosis, where the siRNA is released and incorporated into the RNA-induced silencing complex (RISC) to mediate the degradation of HSD17B13 mRNA.[4]
-
Analysis: Similar to shRNA studies, the efficacy of knockdown and its therapeutic effects are evaluated.
-
dot
Caption: Genetic knockdown experimental workflows.
Comparison of Approaches
| Feature | This compound (Small Molecule Inhibitor) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism | Reversible or irreversible binding to the HSD17B13 protein, inhibiting its enzymatic activity. | Silencing of the HSD17B13 gene at the mRNA level, preventing protein synthesis. |
| Specificity | High selectivity for HSD17B13 over other related enzymes can be achieved through medicinal chemistry optimization.[5] | Highly specific to the target mRNA sequence, but off-target effects are a potential concern that needs to be evaluated. |
| Delivery | Can be developed for oral administration. | Typically requires injection (subcutaneous for siRNA, intravenous for AAV-shRNA).[4][11] |
| Duration of Effect | Generally shorter-acting, dependent on the pharmacokinetic properties of the compound. | Can provide long-lasting suppression of the target protein, especially with AAV-mediated shRNA delivery. |
| Reversibility | Effects are typically reversible upon cessation of treatment. | Effects of siRNA are transient, while AAV-mediated shRNA can lead to very long-term, potentially irreversible knockdown. |
| Clinical Development | Small molecules are a well-established modality for drug development. | RNA-based therapeutics are a rapidly advancing class of medicines with several approved products. |
Signaling Pathways and Logical Relationships
The inhibition of HSD17B13, either by a small molecule or by genetic knockdown, is expected to phenocopy the protective effects observed in individuals with loss-of-function variants of the HSD17B13 gene. The precise downstream signaling pathways affected by HSD17B13 inhibition are still under investigation, but are thought to involve modulation of lipid metabolism, including sphingolipid and phospholipid pathways, and potentially reducing the production of pro-inflammatory lipid mediators.[7] One study indicated that a potent HSD17B13 inhibitor regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[1]
dot
Caption: Logical flow of HSD17B13 inhibition.
Conclusion
Both pharmacological inhibition with small molecules like this compound and genetic knockdown approaches represent promising strategies for targeting HSD17B13 in the context of chronic liver disease. Small molecule inhibitors offer the convenience of oral administration and reversible action, while genetic knockdown, particularly with AAV-delivered shRNA, can provide long-lasting effects. The choice between these approaches for research and therapeutic development will depend on the specific application, desired duration of action, and safety considerations. Further head-to-head comparative studies are needed to fully elucidate the relative efficacy and potential off-target effects of these different modalities.
References
- 1. enanta.com [enanta.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20230279399A1 - Rnai constructs for inhibiting hsd17b13 expression and methods of use thereof - Google Patents [patents.google.com]
- 4. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. enanta.com [enanta.com]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. biorxiv.org [biorxiv.org]
- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Hsd17B13 Inhibitor Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases has spurred the development of potent and selective inhibitors.[1][2][3] This guide provides a framework for the independent verification of the potency of novel HSD17B13 inhibitors, such as the designated Hsd17B13-IN-32. Due to the limited public information on this compound, this document focuses on established inhibitors with published data, offering a comparative baseline and detailed experimental protocols for rigorous evaluation.
Comparative Potency of Hsd17B13 Inhibitors
The following table summarizes the reported potency of publicly disclosed HSD17B13 inhibitors. This data serves as a benchmark for evaluating the performance of new chemical entities.
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Species | Reference |
| BI-3231 | HSD17B13 | Biochemical | Estradiol | Single-digit nM | Human | [2] |
| HSD17B13 | Cellular | Estradiol | Double-digit nM | Human | [2] | |
| Compound 32 | HSD17B13 | Biochemical | Not Specified | 2.5 | Human | [4] |
| Compound 1 (BI-3231 precursor) | HSD17B13 | Biochemical | Estradiol | 1400 | Human | [2] |
| HSD17B13 | Biochemical | Retinol | 2400 | Human | [2] |
Experimental Protocols for Potency Determination
Accurate assessment of inhibitor potency requires robust and well-defined experimental protocols. Below are methodologies for key biochemical and cellular assays.
Biochemical Potency Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HSD17B13.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified HSD17B13 enzyme.
Materials:
-
Recombinant human HSD17B13 protein
-
Nicotinamide adenine dinucleotide (NAD+) as a cofactor[1]
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., phosphate-buffered saline)
-
Detection reagent (e.g., NADH-Glo Detection kit)[7]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the recombinant HSD17B13 enzyme, NAD+, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate (e.g., estradiol).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and measure the product formation (e.g., NADH) using a suitable detection reagent and a plate reader.[7]
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Potency Assay
This assay assesses the ability of a compound to inhibit HSD17B13 activity within a cellular context, providing insights into cell permeability and target engagement.
Objective: To determine the IC50 of a test compound in a cell-based HSD17B13 activity assay.
Materials:
-
HEK293 cells stably overexpressing human or mouse HSD17B13.[5]
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
Lysis buffer.
-
Analytical method for substrate/product detection (e.g., LC-MS/MS).
Procedure:
-
Seed the HSD17B13-expressing cells in culture plates and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound for a predetermined incubation period.
-
Introduce the substrate (e.g., estradiol) to the cell culture medium.
-
After a specific incubation time, collect the cell culture supernatant or cell lysate.
-
Quantify the concentration of the substrate and its metabolized product using a validated analytical method like LC-MS/MS.
-
Calculate the percentage of inhibition of substrate metabolism at each compound concentration.
-
Determine the cellular IC50 value from the dose-response curve.
Visualizing Key Concepts
To further elucidate the context of Hsd17B13 inhibition, the following diagrams illustrate the enzyme's role in liver pathophysiology and a typical experimental workflow.
Caption: Role of HSD17B13 in hepatic lipid metabolism and disease progression.
Caption: Standard workflow for determining the potency of HSD17B13 inhibitors.
Conclusion
The independent verification of a novel HSD17B13 inhibitor's potency is crucial for its advancement as a potential therapeutic agent. By utilizing standardized biochemical and cellular assays and comparing the results with established inhibitors like BI-3231, researchers can robustly characterize new chemical entities. The provided protocols and comparative data offer a foundational guide for these critical evaluations in the pursuit of effective treatments for chronic liver diseases.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gene - HSD17B13 [maayanlab.cloud]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Hsd17B13 Inhibitors: A Review of Pharmacokinetic Profiles
A comprehensive comparison of the pharmacokinetic profiles of publicly disclosed inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases. To date, no public pharmacokinetic data for Hsd17B13-IN-32 has been identified.
This guide provides a comparative analysis of the pharmacokinetic profiles of notable Hsd17B13 inhibitors currently in development, including the small molecule inhibitor BI-3231 and the RNA interference (RNAi) therapeutics rapirosiran and GSK4532990. This comparison aims to offer researchers, scientists, and drug development professionals a clear overview of the available data and the diverse strategies being employed to target Hsd17B13.
Hsd17B13 Signaling Pathway
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipid metabolism. Hsd17B13 is implicated in several cellular processes, including lipid metabolism and inflammation, making it a critical node in the pathogenesis of liver disease.
Caption: Simplified signaling pathway of Hsd17B13 and points of therapeutic intervention.
Pharmacokinetic Data of Hsd17B13 Inhibitors
The following tables summarize the available pharmacokinetic data for BI-3231, a small molecule inhibitor, and the RNAi therapeutics, rapirosiran and GSK4532990.
Table 1: Pharmacokinetic Profile of BI-3231 (Small Molecule) in Mice
| Parameter | Route of Administration | Value | Species |
| IC50 (human HSD17B13) | - | 1 nM | In vitro |
| IC50 (mouse HSD17B13) | - | 13 nM | In vitro |
| Plasma Clearance | Intravenous & Oral | Rapid, biphasic | Mouse |
| Oral Bioavailability | Oral | Low (10%) | Mouse |
| Distribution | Oral | Extensive liver tissue accumulation | Mouse |
| Metabolism | - | Significant Phase II metabolism indicated | In vitro (hepatocytes) |
Data sourced from a study on the discovery of BI-3231, a potent and selective Hsd17B13 inhibitor.[1][2]
Table 2: Pharmacokinetic Profile of Rapirosiran (RNAi Therapeutic) in Humans
| Parameter | Route of Administration | Observation | Species |
| Plasma Concentration | Subcutaneous | Declined rapidly by 24 hours post-dose | Human |
| Excretion | Subcutaneous | 17%-37% excreted in urine | Human |
| Target Engagement | Subcutaneous | Dose-dependent reduction in liver HSD17B13 mRNA | Human |
Data from a Phase I randomized, double-blind, placebo-controlled study of rapirosiran.[3][4]
Table 3: Pharmacokinetic-Pharmacodynamic Modeling of GSK4532990 (RNAi Therapeutic)
| Dosing Regimen | Predicted Outcome | Species |
| 100 mg every 4 weeks | Potential to maintain robust HSD17B13 and ALT reduction | Human (modeled) |
| 200 mg every 3 months | Potential to maintain robust HSD17B13 and ALT reduction | Human (modeled) |
Information based on pharmacokinetic-pharmacodynamic modeling data presented for the HORIZON Phase 2b study.[5][6]
Experimental Protocols
BI-3231 In Vivo Pharmacokinetic Studies in Mice
In vivo pharmacokinetic profiling of BI-3231 was conducted in mice.[1][7] The studies involved both intravenous and oral administration to characterize plasma pharmacokinetics, including clearance and oral bioavailability.[7] Tissue distribution studies were also performed to assess the extent of liver accumulation.[1][7] A significant finding was the extensive distribution and retention of the compound in the liver compared to plasma.[4]
Rapirosiran Phase I Clinical Trial
The pharmacokinetic profile of rapirosiran was evaluated in a Phase I, randomized, double-blind, placebo-controlled, multicenter study.[3] Part A of the study involved single ascending subcutaneous doses in healthy adults, while Part B evaluated two doses administered 12 weeks apart in adults with metabolic dysfunction-associated steatohepatitis (MASH).[3] Plasma and urine samples were collected to determine the pharmacokinetic parameters.[3]
GSK4532990 Pharmacokinetic-Pharmacodynamic Modeling
The dosing strategy for GSK4532990 in the HORIZON Phase 2b study was supported by pharmacokinetic-pharmacodynamic (PK-PD) modeling.[5][6] This modeling aimed to predict the doses required to maintain a robust reduction in hepatic HSD17B13 protein and alanine aminotransferase (ALT) levels over the dosing intervals, despite the rapid elimination of the drug from systemic circulation.[5]
Experimental Workflow for Hsd17B13 Inhibitor Evaluation
The development and evaluation of Hsd17B13 inhibitors typically follow a structured workflow from initial discovery to clinical assessment.
Caption: A generalized experimental workflow for the development of Hsd17B13 inhibitors.
Comparative Summary
The investigation into Hsd17B13 inhibitors showcases a diversity of therapeutic approaches with distinct pharmacokinetic profiles.
BI-3231 , as a small molecule, exhibits properties common to this class, including rapid plasma clearance and challenges with oral bioavailability in preclinical models.[1][7] However, its significant accumulation in the liver, the target organ, is a promising characteristic for treating liver diseases.[1][7]
In contrast, rapirosiran and GSK4532990 , being RNAi therapeutics, are designed for targeted delivery to the liver and long-lasting effects. Their pharmacokinetic profiles are characterized by rapid clearance from the plasma, which is typical for this modality, followed by a prolonged pharmacodynamic effect within the target hepatocytes, as evidenced by the sustained reduction in HSD17B13 mRNA.[3][5] This allows for infrequent dosing regimens, such as monthly or even quarterly injections, which can be a significant advantage in managing chronic diseases like NASH.[5]
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSK4532990 / GSK, Arrowhead [delta.larvol.com]
- 6. primarysourceai.substack.com [primarysourceai.substack.com]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking Hsd17B13 Inhibitors Against Other Liver-Targeting Drugs for Non-Alcoholic Steatohepatitis (NASH)
A Comparative Guide for Researchers and Drug Development Professionals
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and hepatocellular injury, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. The complex pathophysiology of NASH has led to the development of a diverse pipeline of therapeutic agents targeting various pathways. This guide provides a comparative analysis of a novel class of drugs, Hsd17B13 inhibitors, against other prominent liver-targeting drugs in clinical development for NASH. For the purpose of this guide, we will focus on the well-characterized Hsd17B13 inhibitor, BI-3231, and the siRNA therapeutic, ARO-HSD, as representatives of this class, and compare them with other agents with distinct mechanisms of action.
Mechanism of Action Overview
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have shown that loss-of-function mutations in the Hsd17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH.[2] This has identified Hsd17B13 as a promising therapeutic target. Hsd17B13 inhibitors aim to mimic this protective effect.
This guide will compare Hsd17B13 inhibitors with the following classes of liver-targeting drugs:
-
Glucagon-like peptide-1 (GLP-1) Receptor Agonists (e.g., Semaglutide)
-
Thyroid Hormone Receptor-β (THR-β) Agonists (e.g., Resmetirom)
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists (e.g., Lanifibranor)
-
Farnesoid X Receptor (FXR) Agonists (e.g., Obeticholic Acid)
Below is a diagram illustrating the distinct signaling pathways targeted by each of these drug classes.
Quantitative Data Presentation
The following tables summarize the available quantitative data from preclinical and clinical studies for the selected therapeutic agents.
Table 1: Hsd17B13 Inhibitors - Preclinical and Phase 1/2 Data
| Drug | Study Phase | Key Efficacy Endpoint | Result | Adverse Events |
| BI-3231 | Preclinical | Triglyceride accumulation in palmitic acid-induced lipotoxicity model | Significantly decreased triglyceride accumulation in human and mouse hepatocytes.[1] | Not applicable (in vitro) |
| ARO-HSD | Phase 1/2 | Reduction in hepatic HSD17B13 mRNA at Day 71 | Mean reductions of 56.9% (25 mg), 85.5% (100 mg), and 93.4% (200 mg).[3] | Generally well-tolerated; mild, transient injection site reactions were the most common.[3] |
| Reduction in Alanine Aminotransferase (ALT) at Day 71 | Mean changes of -7.7% (25 mg), -39.3% (100 mg), and -42.3% (200 mg).[3] |
Table 2: Comparator Liver-Targeting Drugs - Clinical Trial Data
| Drug | Mechanism of Action | Study Phase | Key Efficacy Endpoint | Result | Key Adverse Events |
| Semaglutide | GLP-1 Receptor Agonist | Phase 2 | NASH resolution with no worsening of fibrosis (72 weeks) | 59% with 0.4 mg dose vs. 17% with placebo.[4] | Gastrointestinal events (nausea, vomiting, diarrhea). |
| Resmetirom | THR-β Agonist | Phase 3 | NASH resolution with no worsening of fibrosis (52 weeks) | 25.9% (80 mg) and 29.9% (100 mg) vs. 9.7% with placebo (P<0.001).[5] | Transient mild diarrhea and nausea.[6] |
| Fibrosis improvement by ≥1 stage with no worsening of NAFLD activity score (52 weeks) | 24.2% (80 mg) and 25.9% (100 mg) vs. 14.2% with placebo (P<0.001).[5] | ||||
| Lanifibranor | Pan-PPAR Agonist | Phase 2b | Decrease in SAF-A score by ≥2 points without worsening of fibrosis (24 weeks) | 55% with 1200 mg dose vs. 33% with placebo (P=0.007).[7] | Diarrhea, nausea, peripheral edema, anemia, and weight gain.[7][8] |
| NASH resolution without worsening of fibrosis (24 weeks) | 49% (1200 mg) and 39% (800 mg) vs. 22% with placebo.[7] | ||||
| Obeticholic Acid | FXR Agonist | Phase 3 | Fibrosis improvement by ≥1 stage with no worsening of NASH (18 months) | 23% with 25 mg dose vs. 12% with placebo (p=0.0002). | Pruritus was the most common adverse event.[9][10] |
| NASH resolution with no worsening of fibrosis (18 months) | Not met (12% with 25 mg dose vs. 8% with placebo; p=0.13).[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of study results. Below are summaries of key experimental protocols employed in the evaluation of these therapeutic agents.
General Experimental Workflow for NASH Drug Evaluation
The development and evaluation of new drugs for NASH typically follow a structured workflow, from preclinical models to human clinical trials.
Key Experimental Methodologies
1. Preclinical Models of NASH and Liver Fibrosis:
-
Diet-Induced Models: Mice (e.g., C57BL/6) or rats are fed a high-fat, high-sugar diet, often deficient in choline and supplemented with cholesterol, to induce NASH pathology, including steatosis, inflammation, and fibrosis.[11]
-
Chemical-Induced Models: Administration of hepatotoxins like carbon tetrachloride (CCl4) or thioacetamide (TAA) is used to induce acute or chronic liver injury and fibrosis in rodents.[12] These models are particularly useful for studying the anti-fibrotic potential of a drug.
-
Surgical Models: Bile duct ligation (BDL) is a surgical procedure that induces cholestatic liver injury and subsequent fibrosis.[11]
2. Assessment of Liver Histology:
-
Liver Biopsy: This remains the gold standard for diagnosing and staging NASH and fibrosis.[13] Biopsy samples are typically stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red or Trichrome stains to visualize and quantify fibrosis.[14]
-
NAFLD Activity Score (NAS): A composite score (ranging from 0 to 8) that grades the severity of NAFLD based on the sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A score of ≥5 is often used to define "definite NASH".
-
Fibrosis Staging: A staging system (F0 to F4) is used to assess the severity of liver fibrosis, where F0 indicates no fibrosis, and F4 represents cirrhosis.
3. Non-Invasive Assessment of Liver Health:
-
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF): A highly accurate and reproducible imaging technique to quantify the fraction of liver fat.[15] It is often used as a primary or secondary endpoint in clinical trials to assess changes in steatosis.
-
Transient Elastography (FibroScan): A non-invasive ultrasound-based method to measure liver stiffness, which correlates with the degree of fibrosis.
-
Serum Biomarkers: Levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are commonly measured as indicators of liver injury.
4. In Vitro Lipotoxicity Assay (for BI-3231):
-
Cell Culture: Human hepatoma cell lines (e.g., HepG2) or primary mouse hepatocytes are used.
-
Induction of Lipotoxicity: Cells are exposed to high concentrations of palmitic acid to mimic the lipotoxic conditions of NASH.
-
Treatment: Cells are co-incubated with the Hsd17B13 inhibitor (BI-3231).
-
Endpoint Measurement: Triglyceride accumulation is measured, often using a colorimetric assay, to assess the drug's ability to mitigate fat accumulation. Cell viability and proliferation are also assessed.[1]
5. RNA Interference (RNAi) Target Engagement (for ARO-HSD):
-
Measurement of mRNA levels: Liver biopsy samples are collected before and after treatment. Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the levels of Hsd17B13 messenger RNA (mRNA) to confirm target knockdown.
-
Measurement of Protein Levels: Western blotting or immunohistochemistry is performed on liver biopsy samples to quantify the reduction in Hsd17B13 protein expression.
This guide provides a snapshot of the current landscape of NASH therapeutics, highlighting the potential of Hsd17B13 inhibitors in comparison to other promising drug classes. The data presented underscores the importance of diverse mechanisms of action in addressing the multifaceted nature of NASH. Further head-to-head clinical trials will be necessary to definitively establish the comparative efficacy and safety of these agents.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arrowheadpharma.com [arrowheadpharma.com]
- 3. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fattyliver.ca [fattyliver.ca]
- 9. Obeticholic acid for the treatment of non-alcoholic steatohepatitis: interim analysis from a multicentre, randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. mdpi.com [mdpi.com]
- 12. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Multiparametric MRI Including T1ρ Mapping for Hepatic Fibrosis Assessment in Preclinical Models of Steatotic Liver Disease. [immunosensation.de]
- 15. Liver fat imaging—a clinical overview of ultrasound, CT, and MR imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Hsd17B13-IN-32 in a Laboratory Setting
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Hsd17B13-IN-32, an inhibitor of the hydroxysteroid 17β-dehydrogenase 13 enzyme, is a valuable tool in liver disease research. While specific disposal instructions are typically found in the Safety Data Sheet (SDS) provided by the manufacturer, general best practices for chemical waste management should always be followed. In the absence of a readily available SDS for this compound, this guide provides essential procedural steps based on established chemical safety protocols.
Core Principles of Chemical Waste Disposal
The overarching principle of laboratory chemical disposal is to prevent harm to individuals and the environment. This is achieved through proper segregation, containment, and labeling of waste, followed by disposal through an accredited hazardous waste management program. Under no circumstances should chemical waste be disposed of in regular trash or poured down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office for specific, non-hazardous materials.[1][2][3]
Step-by-Step Disposal Protocol for this compound
The following steps outline a general yet crucial workflow for the safe disposal of this compound and other similar research chemicals.
1. Waste Identification and Segregation:
-
Identify as Hazardous Waste: Treat this compound as a hazardous chemical waste.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. As a general rule, waste should be segregated by chemical class (e.g., halogenated solvents, non-halogenated solvents, acids, bases).[4]
2. Proper Containment:
-
Use Compatible Containers: Collect waste in a container that is compatible with the chemical. For many organic compounds, glass or specific types of plastic containers are appropriate.[4][5]
-
Securely Seal: The waste container must have a tightly fitting lid and be kept closed except when adding waste.[4][5]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.
3. Accurate Labeling:
-
Clear Identification: Label the waste container clearly with the full chemical name "this compound" and indicate that it is "Hazardous Waste." Avoid using abbreviations or chemical formulas.[3]
-
Include All Components: If the waste is a solution, list all components and their approximate concentrations.
-
Contact Information: Include the name of the principal investigator, the laboratory room number, and the date of accumulation.[3]
4. Storage Pending Disposal:
-
Designated Area: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Away from Incompatibles: Ensure the storage location is away from incompatible chemicals.
5. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3] They will provide specific instructions and ensure the waste is disposed of in compliance with all federal, state, and local regulations.
6. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1]
-
Collect Rinsate: The first rinseate, and often subsequent rinses, must be collected and disposed of as hazardous waste.[6]
-
Deface Label: Before discarding the rinsed container, completely deface the original label.
Quantitative Data Summary
In the absence of a specific Safety Data Sheet for this compound, a table of quantitative data for disposal is not available. Researchers should always refer to the compound's SDS for specific physical and chemical properties relevant to disposal. General guidelines for chemical waste accumulation limits are often set by regulatory bodies and institutional policies.
| Parameter | General Guideline |
| Maximum Hazardous Waste Volume in a Satellite Accumulation Area | Typically up to 55 gallons (or 1 quart of acutely hazardous waste) |
| pH Range for Neutralized Aqueous Waste (if drain disposal is permitted) | 5.5 - 10.5 |
Note: These are general guidelines and may vary. Always consult your institution's EHS for specific limits and procedures.
Experimental Protocols
Specific experimental protocols for the disposal or neutralization of this compound are not publicly available. Any chemical treatment or neutralization of waste should only be performed by trained personnel following a validated and approved protocol from their institution's EHS office.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound.
By adhering to these established procedures and maintaining open communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound and contribute to a culture of safety within your research community.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
